trans-2-Phenylcyclopropanecarbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80667. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2R)-2-phenylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODZBMGDYKEZJG-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246007 | |
| Record name | trans-2-Phenyl-1-cyclopropanecarbonyl chloride | |
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Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-87-7 | |
| Record name | trans-2-Phenyl-1-cyclopropanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarbonyl chloride, 2-phenyl-, (E)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 939-87-7 | |
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| Record name | trans-2-Phenyl-1-cyclopropanecarbonyl chloride | |
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| Record name | trans-2-phenylcyclopropanecarbonyl chloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Applications of trans-2-Phenylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Phenylcyclopropanecarbonyl chloride is a key chemical intermediate primarily utilized in the synthesis of pharmacologically active compounds. Its unique strained ring structure and reactive acyl chloride group make it a valuable building block for creating complex molecules with specific stereochemistry. This guide provides a comprehensive overview of its primary applications, focusing on its role in the development of potential antipsychotic agents targeting dopamine receptors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in their drug discovery and development endeavors.
Core Application: Synthesis of Dopamine Receptor Antagonists
The principal application of this compound is in the synthesis of a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines.[1] These compounds have been investigated as potential antipsychotic agents due to their activity as mixed dopamine D2 and D4 receptor antagonists.[1] The trans-phenylcyclopropylmethyl moiety is a critical pharmacophore that contributes to the binding affinity and selectivity of these compounds for dopamine receptors.
Significance in Drug Development
Dopamine D2 and D4 receptors are key targets in the treatment of schizophrenia and other psychotic disorders. The development of ligands with mixed D2/D4 antagonism is a strategic approach to achieving antipsychotic efficacy with potentially fewer side effects compared to non-selective dopamine antagonists. The arylpiperazine derivatives synthesized from this compound have shown promise in this area, exhibiting high affinity for these receptors.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of representative trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines for human dopamine D2 and D4 receptors, as well as the serotonin 5-HT2A receptor.
| Compound | Aryl Group | D2 (Ki, nM) | D4 (Ki, nM) | 5-HT2A (Ki, nM) | D2/D4 Selectivity Ratio |
| 1a | Phenyl | 15 | 3.5 | 30 | 4.3 |
| 1b | 2-Methoxyphenyl | 8.1 | 1.2 | 18 | 6.8 |
| 1c | 3-Chlorophenyl | 22 | 4.8 | 45 | 4.6 |
| 1d | 4-Fluorophenyl | 12 | 2.1 | 25 | 5.7 |
Data extracted from Zhang et al., J. Med. Chem. 2000, 43, 21, 3923-3932.
Synthetic Methodologies
Synthesis of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines
The synthesis of the target arylpiperazine compounds involves a multi-step process starting from this compound.
-
Amide Formation: To a solution of the appropriate arylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of this compound (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude amide is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
Reduction: The purified amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LAH) (2.0 eq) in THF at 0 °C. The mixture is then refluxed for 6 hours.
-
Quenching and Extraction: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate.
-
Final Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or crystallization.
Caption: Synthetic workflow for arylpiperazine derivatives.
Synthesis of trans-2-Phenylcyclopropylamine via Curtius Rearrangement
This compound also serves as a precursor for the synthesis of trans-2-phenylcyclopropylamine, a monoamine oxidase inhibitor. This transformation is achieved through a Curtius rearrangement.
-
Azide Formation: this compound (1.0 eq) is dissolved in acetone and cooled to 0 °C. A solution of sodium azide (1.5 eq) in water is added dropwise, and the mixture is stirred vigorously for 1 hour.
-
Extraction: The resulting acyl azide is extracted with toluene. The organic layer is washed with cold water and brine and dried over anhydrous sodium sulfate.
-
Rearrangement and Trapping: The toluene solution of the acyl azide is heated at 80-90 °C until the evolution of nitrogen gas ceases. The resulting isocyanate is then hydrolyzed by the addition of aqueous hydrochloric acid and heating to reflux for 4 hours to yield the primary amine.
-
Work-up and Isolation: The reaction mixture is cooled and made basic with aqueous sodium hydroxide. The product is extracted with ether, and the combined organic layers are dried and concentrated to afford trans-2-phenylcyclopropylamine.
Caption: Logical steps of the Curtius rearrangement.
Signaling Pathway Context
The ultimate products derived from this compound, the arylpiperazines, exert their pharmacological effects by modulating dopaminergic signaling pathways in the central nervous system. As antagonists, they block the binding of dopamine to D2 and D4 receptors, thereby inhibiting downstream signaling cascades.
Dopamine D2 Receptor Antagonism Signaling Diagram:
Caption: Inhibition of D2 receptor signaling by arylpiperazine antagonists.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C10H9ClO |
| Molecular Weight | 180.63 g/mol |
| CAS Number | 939-87-7 |
| Boiling Point | 108-110 °C at 2 mmHg |
| Density | 1.163 g/mL at 25 °C |
| Refractive Index | n20/D 1.556 |
| Appearance | Liquid |
Safety Precautions: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and highly specific reagent in medicinal chemistry and drug development. Its primary utility lies in its role as a key building block for the synthesis of potent dopamine D2/D4 receptor antagonists, which are of significant interest for the development of novel antipsychotic therapies. The detailed synthetic protocols and workflow diagrams presented in this guide are intended to facilitate the work of researchers in this field, enabling the efficient and safe utilization of this important chemical intermediate.
References
An In-depth Technical Guide to the Synthesis of trans-2-Phenylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the primary synthesis pathway for trans-2-phenylcyclopropanecarbonyl chloride, a key intermediate in the synthesis of various chemical entities, including arylpiperazines with potential antipsychotic applications.[1][2] The guide details the synthesis of the carboxylic acid precursor followed by its conversion to the target acyl chloride, presenting detailed experimental protocols, quantitative data, and process diagrams.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the precursor, trans-2-phenylcyclopropanecarboxylic acid, commonly starting from trans-cinnamic acid derivatives. The second stage is the conversion of this carboxylic acid to the corresponding acyl chloride using a suitable chlorinating agent.
Caption: Overall two-stage synthesis pathway.
Stage 1: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid
A modern and efficient method for synthesizing the trans-2-phenylcyclopropanecarboxylic acid precursor avoids the difficult separation of cis/trans isomers that arises from older methods using styrene and ethyl diazoacetate.[3][4] This preferred pathway utilizes a derivative of trans-cinnamic acid and employs a cyclopropanation reaction, such as the Corey-Chaykovsky reaction.
Experimental Protocol: Cyclopropanation and Hydrolysis
This protocol is adapted from synthetic procedures outlined for the formation of the cyclopropane ring from a cinnamic acid ester, followed by hydrolysis.[4]
-
Preparation of the Ylide: A solution of potassium tert-butoxide is prepared in dimethyl sulfoxide (DMSO). To this cooled solution, trimethylsulfoxonium iodide is added to form the sulfur ylide in situ.
-
Cyclopropanation: A solution of ethyl cinnamate (or another suitable ester) in DMSO is added dropwise to the ylide solution. The reaction mixture is stirred, typically for several hours, allowing the cyclopropanation to proceed.
-
Hydrolysis: After the cyclopropanation is complete, an aqueous solution of a strong base (e.g., potassium hydroxide) is added directly to the reaction mixture. The mixture is heated (e.g., to 60°C) for several hours to hydrolyze the ester to the corresponding carboxylate salt.[4]
-
Workup and Isolation: The mixture is cooled, and water is added. The aqueous solution is acidified with a mineral acid, such as hydrochloric acid, which precipitates the trans-2-phenylcyclopropanecarboxylic acid.
-
Purification: The crude product is extracted into an organic solvent (e.g., toluene). The organic phases are combined, washed with water, and the solvent is removed under reduced pressure to yield the carboxylic acid product.[4]
Caption: Experimental workflow for precursor synthesis.
Stage 2: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5][6][7] Both reagents are highly effective as they produce gaseous byproducts, which simplifies the isolation of the desired acyl chloride.[8][9]
Comparison of Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Conditions | Neat reagent or in a solvent (e.g., toluene), often heated (e.g., 60°C).[4][5][7] | In an inert solvent (e.g., DCM) at room temperature.[5] |
| Catalyst | Generally not required. | Catalytic amount of DMF is commonly used.[5] |
| Byproducts | SO₂(g), HCl(g).[7][8] | CO(g), CO₂(g), HCl(g).[6][9] |
| Selectivity | Highly reactive; may not be suitable for acid-sensitive substrates. | Generally milder and more selective, often preferred for complex molecules.[10] |
| Workup | Excess reagent and solvent removed by distillation/evaporation.[7] | Excess reagent and solvent removed by evaporation.[9] |
Reaction Mechanism with Thionyl Chloride
The reaction proceeds through a highly reactive chlorosulfite intermediate. The hydroxyl group of the carboxylic acid is converted into a good leaving group, which is subsequently displaced by a chloride ion.[11][12]
Caption: Simplified mechanism for chlorination with SOCl₂.
Experimental Protocols
Method A: Using Thionyl Chloride This protocol is based on a procedure described in the patent literature.[4]
-
Reaction Setup: To the crude or purified trans-2-phenylcyclopropanecarboxylic acid, add an excess of thionyl chloride (e.g., 1.5-2.0 equivalents), optionally in a solvent like toluene.
-
Reaction: Heat the mixture to approximately 60°C and stir for 2-4 hours, or until gas evolution (HCl, SO₂) ceases.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride and any solvent under reduced pressure (distillation).
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.[1]
Method B: Using Oxalyl Chloride This is a general procedure for converting carboxylic acids to acyl chlorides under milder conditions.[5][10]
-
Reaction Setup: Dissolve the trans-2-phenylcyclopropanecarboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or benzene under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Reagent Addition: Slowly add oxalyl chloride (approx. 1.1-1.5 equivalents) to the stirred solution at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: Continue stirring the mixture at room temperature for 1-2 hours after the addition is complete.
-
Isolation: Remove the solvent and any excess reagent in vacuo to yield the crude acyl chloride, which is often pure enough for subsequent steps.[10] If necessary, it can be purified by vacuum distillation.
Physicochemical and Quantitative Data
| Property | trans-2-Phenylcyclopropanecarboxylic Acid | trans-2-Phenyl-1-cyclopropanecarbonyl Chloride |
| CAS Number | 939-90-2[13] | 939-87-7[1][14][15] |
| Molecular Formula | C₁₀H₁₀O₂[3][13] | C₁₀H₉ClO[14][15] |
| Molecular Weight | 162.19 g/mol | 180.63 g/mol [1][15] |
| Appearance | White to off-white powder | Liquid[1] |
| Melting Point | 86-88 °C | N/A |
| Boiling Point | N/A | 108-110 °C at 2 mmHg[1] |
| Density | N/A | 1.163 g/mL at 25 °C[1] |
| Refractive Index | N/A | n20/D 1.556[1] |
References
- 1. 反-2-苯基-1-环丙甲酰氯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. trans-2-Phenyl-1-cyclopropanecarbonyl chloride technical grade, 90 939-87-7 [sigmaaldrich.com]
- 3. Buy trans-2-Phenylcyclopropanecarboxylic acid | 939-90-2 [smolecule.com]
- 4. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cyclopropanecarbonyl chloride, 2-phenyl-, trans- [webbook.nist.gov]
- 15. scbt.com [scbt.com]
Unraveling the Molecular Reactivity of trans-2-Phenylcyclopropanecarbonyl Chloride: A Technical Guide to its Hypothesized Mechanism of Action as a Covalent Serine Hydrolase Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction:
trans-2-Phenylcyclopropanecarbonyl chloride is a reactive chemical entity characterized by a strained cyclopropane ring coupled with an electrophilic acyl chloride group. While direct studies on its specific biological mechanism of action are not extensively documented in publicly available literature, its chemical structure strongly suggests a high potential for covalent modification of protein nucleophiles. This technical guide delineates a hypothesized mechanism of action for this compound as a covalent inhibitor of serine hydrolases, a large and functionally diverse class of enzymes implicated in numerous physiological processes. This document provides a theoretical framework for its reactivity, detailed experimental protocols to investigate this hypothesis, and visual representations of the proposed molecular interactions and experimental workflows.
Hypothesized Mechanism of Action: Covalent Inhibition of Serine Hydrolases
The central hypothesis is that this compound acts as an irreversible covalent inhibitor of serine hydrolases. This proposed mechanism is predicated on the high reactivity of the acyl chloride functional group towards nucleophilic amino acid residues that are characteristic of the active sites of these enzymes.
The Catalytic Triad and Covalent Modification:
Serine hydrolases, including key enzymes in the endocannabinoid system like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), possess a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues. The serine residue, rendered highly nucleophilic by the adjacent histidine and aspartate, is the primary site of enzymatic catalysis.
The proposed mechanism of inhibition by this compound involves the following steps:
-
Initial Binding: The inhibitor initially forms a non-covalent complex with the enzyme's active site. The phenylcyclopropane moiety may contribute to the binding affinity and selectivity through hydrophobic and van der Waals interactions within the substrate-binding pocket.
-
Nucleophilic Attack: The activated serine nucleophile in the catalytic triad attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent acyl-enzyme intermediate, with the concomitant release of hydrochloric acid. This acylation of the active site serine residue effectively renders the enzyme inactive.
Due to the stability of the resulting ester linkage, this inhibition is likely to be irreversible or very slowly reversible, leading to a time-dependent loss of enzyme activity.
Potential Therapeutic Relevance
The inhibition of specific serine hydrolases has significant therapeutic potential. For instance, inhibition of FAAH and MAGL can modulate the levels of endogenous cannabinoids, offering therapeutic avenues for pain, inflammation, anxiety, and neurodegenerative disorders. If validated, this compound or its derivatives could serve as chemical probes to study these enzymes or as starting points for the development of novel therapeutics.
Data Presentation
As of the current review, no specific quantitative data for the inhibition of serine hydrolases by this compound is available in the public domain. The following table is a template for how such data, once generated through the experimental protocols outlined below, should be structured for clear comparison.
| Enzyme Target | Inhibitor Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |
| FAAH | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| MAGL | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| [Other Serine Hydrolase] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Table 1: Template for Quantitative Analysis of Enzyme Inhibition. |
Experimental Protocols
To test the hypothesis that this compound is a covalent inhibitor of serine hydrolases, the following detailed experimental protocols are proposed.
Protocol 1: In Vitro Fluorometric Assay for FAAH Inhibition
This protocol is adapted from established methods for assessing FAAH activity.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant human FAAH to the desired working concentration in cold FAAH Assay Buffer.
-
Assay Setup:
-
Inhibitor Wells: To each well, add 170 µL of FAAH Assay Buffer, 10 µL of the diluted FAAH enzyme, and 10 µL of the inhibitor solution.
-
Control Wells (100% Activity): Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.
-
Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for potential covalent modification.
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically over 30 minutes or as an endpoint reading after a fixed time. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Colorimetric Assay for MAGL Inhibition
This protocol is based on the hydrolysis of a chromogenic substrate.
Materials:
-
Recombinant human MAGL
-
MAGL Assay Buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
MAGL Substrate (e.g., 4-nitrophenyl acetate)
-
This compound
-
DMSO
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Inhibitor and Enzyme Preparation: Follow the same preparation steps as in the FAAH protocol, using the appropriate enzyme and buffer.
-
Assay Setup:
-
Inhibitor Wells: Add 150 µL of MAGL Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the inhibitor solution.
-
Control Wells (100% Activity): Add 150 µL of MAGL Assay Buffer, 10 µL of diluted MAGL, and 10 µL of DMSO.
-
Background Wells: Add 160 µL of MAGL Assay Buffer and 10 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes.
-
Reaction Initiation: Add 10 µL of the MAGL substrate to all wells.
-
Measurement: Incubate for 10 minutes at room temperature and then measure the absorbance at 405-415 nm.
-
Data Analysis: Perform data analysis as described in the FAAH protocol to determine the IC50 value.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
This protocol allows for the identification of protein targets in a complex proteome.
Materials:
-
Cell or tissue lysate
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
This compound
-
DMSO
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate with a standardized protein concentration.
-
Competitive Inhibition:
-
Inhibitor Treatment: Incubate aliquots of the proteome with varying concentrations of this compound (or DMSO for control) for 30 minutes at room temperature.
-
-
Probe Labeling: Add the FP-Rh probe to all samples and incubate for another 30 minutes.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner.
-
Analysis: A reduction in the fluorescence intensity of a specific protein band in the inhibitor-treated lanes compared to the control lane indicates that the protein is a target of this compound. The target protein can be identified by excising the band and using mass spectrometry-based proteomics.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Covalent modification of a serine hydrolase active site.
Caption: Workflow for competitive activity-based protein profiling.
Caption: Hypothesized signaling pathway modulation.
While direct experimental evidence for the biological targets of this compound is currently lacking, its chemical structure provides a strong rationale for its potential as a covalent inhibitor of serine hydrolases. The proposed mechanism of action, involving the acylation of the active site serine residue, is a well-established paradigm for many small molecule inhibitors. The experimental protocols detailed in this guide provide a clear roadmap for researchers to test this hypothesis, identify specific protein targets, and quantify the inhibitory potency of this compound. The validation of this hypothesized mechanism could open new avenues for the use of this compound and its analogs as valuable tools in chemical biology and drug discovery.
An In-depth Technical Guide to trans-2-Phenylcyclopropanecarbonyl Chloride (CAS: 939-87-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Phenylcyclopropanecarbonyl chloride is a valuable synthetic intermediate, particularly in the field of medicinal chemistry and drug development. Its rigid cyclopropane scaffold and the presence of a reactive acyl chloride group make it a key building block for introducing the trans-2-phenylcyclopropyl moiety into larger molecules. This moiety is found in a number of biologically active compounds, including analogs of the monoamine oxidase inhibitor tranylcypromine. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Chemical and Physical Properties
This compound is a liquid at room temperature and is classified as a corrosive substance, requiring careful handling.[1][2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 939-87-7 | [3] |
| Molecular Formula | C₁₀H₉ClO | [3] |
| Molecular Weight | 180.63 g/mol | [3] |
| Appearance | Liquid | [2] |
| Density | 1.163 g/mL at 25 °C | [2] |
| Boiling Point | 108-110 °C at 2 mmHg | [2] |
| Refractive Index | n20/D 1.556 | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| InChI | 1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 | [2] |
| InChIKey | SODZBMGDYKEZJG-DTWKUNHWSA-N | [2] |
| SMILES | ClC(=O)[C@@H]1C[C@H]1c2ccccc2 | [2] |
| Synonyms | trans-2-Phenylcyclopropane-1-carboxylic acid chloride, (1R,2R)-rel-2-Phenylcyclopropanecarbonyl chloride | [1] |
Spectroscopic Data
Mass Spectrometry
The electron ionization mass spectrum of this compound is available from the NIST WebBook. The spectrum displays a molecular ion peak and characteristic fragmentation patterns.
Table of Mass Spectrometry Data
| m/z | Interpretation |
| 180 | [M]+ (molecular ion) |
| 145 | [M-Cl]+ |
| 117 | [C9H9]+ |
| 115 | [C9H7]+ |
| 91 | [C7H7]+ (tropylium ion) |
| 77 | [C6H5]+ (phenyl ion) |
Expected NMR and IR Data
Based on the structure of this compound and data from analogous compounds, the following spectroscopic features are anticipated:
Expected 1H NMR Chemical Shifts (CDCl3)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (5H) | 7.2 - 7.4 | m |
| Cyclopropyl CH-Ph (1H) | 2.6 - 2.8 | ddd |
| Cyclopropyl CH-COCl (1H) | 2.2 - 2.4 | ddd |
| Cyclopropyl CH₂ (2H) | 1.4 - 1.8 | m |
Expected 13C NMR Chemical Shifts (CDCl3)
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 170 - 175 |
| Aromatic C (quaternary) | 138 - 142 |
| Aromatic CH | 126 - 129 |
| Cyclopropyl CH-Ph | 30 - 35 |
| Cyclopropyl CH-COCl | 28 - 33 |
| Cyclopropyl CH₂ | 15 - 20 |
Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (acyl chloride) | 1780 - 1815 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (cyclopropyl) | 2900 - 3000 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-Cl | 600 - 800 | Strong |
Experimental Protocols
Synthesis of this compound
The most common method for the preparation of this compound involves the treatment of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride.
Reaction:
References
An In-depth Technical Guide to the Molecular Structure of trans-2-Phenylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of trans-2-Phenylcyclopropanecarbonyl chloride. The information is intended to support research and development activities where this compound is of interest.
Molecular Identity and Physicochemical Properties
This compound is a reactive acyl chloride featuring a phenyl-substituted cyclopropane ring. Its unique strained ring system and reactive carbonyl group make it a valuable building block in organic synthesis.
Chemical Identifiers
A collection of chemical identifiers for this compound is provided in the table below for unambiguous identification.
| Identifier Type | Value |
| CAS Number | 939-87-7[1][2][3] |
| Molecular Formula | C₁₀H₉ClO[1][2] |
| Molecular Weight | 180.63 g/mol [1][3] |
| IUPAC Name | (1R,2R)-rel-2-Phenylcyclopropane-1-carbonyl chloride |
| InChI | InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1[1] |
| InChIKey | SODZBMGDYKEZJG-DTWKUNHWSA-N[1] |
| SMILES | ClC(=O)[C@H]1C[C@H]1c2ccccc2 |
| Synonyms | trans-2-Phenylcyclopropane-1-carboxylic acid chloride, (±)-trans-2-Phenylcyclopropanecarboxylic acid chloride, NSC 80667[4] |
Physicochemical Data
Key physicochemical properties of this compound are summarized in the following table.
| Property | Value |
| Appearance | Liquid |
| Boiling Point | 130 °C @ 10 Torr[4] |
| Density | 1.258 g/cm³[4] |
| Refractive Index (n20/D) | 1.556[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the corresponding carboxylic acid, trans-2-phenylcyclopropanecarboxylic acid.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid
This procedure is adapted from a reliable method for the preparation of the precursor acid.
Materials:
-
Styrene
-
Ethyl diazoacetate
-
Xylene
-
Sodium hydroxide
-
Ethanol
-
Benzene
-
Hydrochloric acid
-
Petroleum ether
Procedure:
-
Cyclopropanation: A solution of ethyl diazoacetate and styrene is added dropwise to refluxing xylene over 90 minutes. The mixture is refluxed for an additional 90 minutes. The xylene is then removed under reduced pressure, and the residual oil is distilled to yield a mixture of ethyl cis- and trans-2-phenylcyclopropanecarboxylate.
-
Selective Saponification: The mixture of esters is refluxed with a specific amount of sodium hydroxide in ethanol and water. This condition preferentially saponifies the trans-ester.
-
Isolation of trans-Acid: After the reaction, water and benzene are added, and the layers are separated. The aqueous layer, containing the sodium salt of the trans-acid, is washed with benzene. The aqueous solution is then acidified with concentrated hydrochloric acid and extracted with benzene. The benzene extracts are combined, partially distilled to remove water, and then diluted with petroleum ether. Upon cooling, trans-2-phenylcyclopropanecarboxylic acid crystallizes and is collected by filtration.
Experimental Protocol: Synthesis of this compound
This procedure is based on the general conversion of carboxylic acids to acyl chlorides.
Materials:
-
trans-2-Phenylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as solvent)
Procedure:
-
To a solution of trans-2-phenylcyclopropanecarboxylic acid, optionally in an inert solvent like toluene, thionyl chloride is added at a controlled temperature (e.g., 60 °C).
-
The reaction mixture is stirred at this temperature for a period of time (e.g., 2 hours) to ensure complete conversion.
-
Excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.
Spectroscopic Data
Mass Spectrometry
The electron ionization mass spectrum of this compound is available and provides key information about its molecular weight and fragmentation pattern.
Data from NIST WebBook: The mass spectrum shows a molecular ion peak consistent with the calculated molecular weight.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Spectroscopic Data for trans-2-Phenylcyclopropanecarboxylic Acid:
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to the phenyl protons, and the distinct protons of the cyclopropyl ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the phenyl ring, and the carbons of the cyclopropyl ring. |
| IR | A strong carbonyl (C=O) stretching band, and characteristic absorptions for the C-H bonds of the aromatic and cyclopropyl groups, as well as a broad O-H stretch from the carboxylic acid. |
Researchers are advised to acquire and interpret the spectra of this compound upon its synthesis to confirm its identity and purity. The expected IR spectrum of the acid chloride would show a characteristic shift of the carbonyl stretching frequency to a higher wavenumber compared to the carboxylic acid, and the disappearance of the O-H stretching band.
Logical Relationships in Characterization
The characterization of this compound follows a logical workflow to confirm its identity and structure.
References
The Biological Activity of trans-2-Phenylcyclopropanecarbonyl Chloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The trans-2-phenylcyclopropane scaffold is a privileged motif in medicinal chemistry, most famously represented by the antidepressant drug tranylcypromine. Derivatives originating from trans-2-phenylcyclopropanecarbonyl chloride, a key synthetic intermediate, have demonstrated a wide range of biological activities by targeting various enzymes crucial in human disease and microbial survival. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their roles as inhibitors of Monoamine Oxidases (MAO), Lysine-Specific Demethylase 1 (LSD1), and O-acetylserine sulfhydrylase (OASS).
Core Biological Activities and Therapeutic Targets
Derivatives of this compound, primarily as amides and other related functional groups, exhibit potent inhibitory activity against several key enzymes. The inherent strain of the cyclopropane ring and the stereochemistry of the phenyl group contribute to the binding and inactivation of these targets.
Monoamine Oxidase (MAO) Inhibition
The foundational biological activity associated with the trans-2-phenylcyclopropane structure is the inhibition of MAO-A and MAO-B. These flavoenzymes are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAOs leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for the antidepressant effects of drugs like tranylcypromine.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
More recently, the trans-2-phenylcyclopropane scaffold has been identified as a potent inhibitor of LSD1, a flavin-dependent enzyme that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K9). LSD1 is overexpressed in various cancers and plays a crucial role in tumorigenesis, making it a promising target for cancer therapy. Many derivatives have been developed to enhance selectivity for LSD1 over MAOs.
O-acetylserine Sulfhydrylase (OASS) Inhibition
In the realm of antibacterial drug discovery, derivatives of trans-2-phenylcyclopropane carboxylic acid have been investigated as inhibitors of OASS. This pyridoxal-5'-phosphate-dependent enzyme is essential for cysteine biosynthesis in bacteria but is absent in mammals, presenting an attractive target for the development of novel antibiotics.
Quantitative Data on Biological Activity
The following tables summarize the inhibitory activities of various this compound derivatives against their primary targets. The data has been compiled from multiple research publications.
Table 1: Inhibitory Activity of trans-2-Phenylcyclopropane Derivatives against MAO-A and MAO-B
| Compound ID | R Group (Amide Moiety) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Tranylcypromine | -NH2 | ~2.0 | ~0.8 | [1] |
| Amide 1 | -NH-CH2-Ph | >100 | 1.5 | [2] |
| Amide 2 | -N(CH3)-CH2-Ph | >100 | 0.5 | [2] |
| Amide 3 | -NH-(4-fluorophenyl) | 5.2 | 0.12 | [2] |
Table 2: Inhibitory Activity of trans-2-Phenylcyclopropane Derivatives against LSD1
| Compound ID | R Group (Amide Moiety) | LSD1 IC50 (nM) | Selectivity vs. MAO-B | Reference |
| TCP-amide 1 | -NH-benzoyl | 25 | >400-fold | [2] |
| TCP-amide 2 | -NH-(4-phenylbenzoyl) | 15 | >600-fold | [2] |
| TCP-amide 3 | -NH-(3-thienoyl) | 5 | 164-fold | [3] |
| TCP-amide 4 | -NH-(4-(benzyloxy)benzoyl) | 8 | >1000-fold | [4] |
Table 3: Inhibitory Activity of trans-2-Phenylcyclopropane Carboxylic Acid Derivatives against O-acetylserine Sulfhydrylase (OASS)
| Compound ID | R Group (at position 2 of cyclopropane) | StOASS-A Kd (µM) | StOASS-B Kd (µM) | Reference |
| OASS-Inhibitor 1 | -CH=CH-COOH | 0.035 | 0.050 | [5] |
| OASS-Inhibitor 2 | -CH2-CH2-COOH | 0.25 | 0.30 | [5] |
| OASS-Inhibitor 3 | -(E)-CH=C(CN)COOH | 0.008 | 0.012 |
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are rooted in their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for assessing enzyme inhibition.
Caption: Signaling pathway of MAO inhibition.
Caption: LSD1 inhibition in cancer pathways.
Caption: General experimental workflow for enzyme inhibition assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of these derivatives. Below are representative protocols for the key enzyme inhibition assays.
In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)
This assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction, using a fluorescent probe.
-
Reagents and Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Amplex® Red reagent (fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Black 96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in potassium phosphate buffer.
-
In a 96-well plate, add 20 µL of each test compound dilution. Include a vehicle control (DMSO) and a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Add 20 µL of MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing kynuramine, Amplex® Red, and HRP in potassium phosphate buffer.
-
Initiate the reaction by adding 60 µL of the reaction mixture to each well.
-
Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) every 5 minutes for 30 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide produced during the demethylation of a histone H3 peptide substrate.
-
Reagents and Materials:
-
Human recombinant LSD1/CoREST complex
-
Biotinylated histone H3 peptide (e.g., H3K4me1 or H3K4me2)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
HEPES buffer (50 mM, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
White 96-well half-area microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in HEPES buffer.
-
Add 5 µL of each test compound dilution to the wells of a 96-well plate.
-
Add 20 µL of the LSD1/CoREST enzyme complex and incubate for 10 minutes at room temperature.
-
Prepare a substrate solution containing the H3 peptide, Amplex® Red, and HRP in HEPES buffer.
-
Start the reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 values.
-
In Vitro O-acetylserine Sulfhydrylase (OASS) Inhibition Assay (Spectrophotometric)
This assay measures the production of L-cysteine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Reagents and Materials:
-
Purified bacterial OASS enzyme
-
O-acetyl-L-serine (OAS) (substrate)
-
Sodium sulfide (Na2S) (co-substrate)
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Test compounds (dissolved in a suitable solvent)
-
Clear 96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in Tris-HCl buffer.
-
In a 96-well plate, add the test compound, OASS enzyme, OAS, and DTNB.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding Na2S solution.
-
Monitor the increase in absorbance at 412 nm for 10 minutes at 37°C using a microplate reader.
-
The rate of the reaction is proportional to the rate of increase in absorbance.
-
Calculate the percent inhibition and determine the IC50 or Ki values.
-
Conclusion
Derivatives of this compound represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. Their ability to target MAOs, LSD1, and OASS opens up avenues for the development of new treatments for depression, cancer, and bacterial infections. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of this promising chemical scaffold. Careful consideration of selectivity and off-target effects will be crucial in the translation of these findings into clinical applications.
References
- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to trans-2-Phenylcyclopropanecarbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Phenylcyclopropanecarbonyl chloride is a key synthetic intermediate in the development of novel therapeutics, most notably as a precursor to a class of potent and selective dopamine D2/D4 receptor antagonists with potential applications in the treatment of psychosis. This technical guide provides a comprehensive review of the literature, detailing the synthesis, chemical and physical properties, and experimental protocols for the use of this compound. Furthermore, it elucidates the biological context of its application by detailing the signaling pathways of its ultimate molecular targets. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Chemical and Physical Properties
This compound is a reactive acyl chloride characterized by the presence of a phenyl-substituted cyclopropane ring. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and potential for stereospecific interactions with biological targets.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClO | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| CAS Number | 939-87-7 | [1] |
| Appearance | Not specified in provided results | |
| Boiling Point | 108-110 °C @ 2 mmHg | |
| Density | 1.163 g/mL at 25 °C | |
| Refractive Index | n20/D 1.556 |
Synthesis of this compound
The synthesis of this compound is typically achieved in two main steps: the synthesis of its precursor, trans-2-phenylcyclopropanecarboxylic acid, followed by its conversion to the acid chloride.
Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid
Several methods have been reported for the synthesis of trans-2-phenylcyclopropanecarboxylic acid. A common laboratory-scale synthesis is outlined below.
Experimental Protocol:
A detailed experimental protocol for the synthesis of the precursor acid was not found in the search results. However, a general method involves the cyclopropanation of a styrene derivative followed by hydrolysis.
Conversion to this compound
The conversion of the carboxylic acid to the corresponding acid chloride is a standard transformation in organic synthesis, often accomplished using thionyl chloride (SOCl₂).
Experimental Protocol:
To a solution of trans-2-phenylcyclopropanecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), an excess of thionyl chloride (typically 2-3 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction. The reaction mixture is then heated to reflux and monitored for completion (e.g., by the cessation of gas evolution). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation under reduced pressure.[2][3]
Reaction Workflow:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
While specific ¹H and ¹³C NMR data for this compound were not explicitly found in the search results, data for its precursor, trans-2-Phenylcyclopropanecarboxylic acid, is available and can be used for comparison.[4][5]
¹H NMR of trans-2-Phenylcyclopropanecarboxylic Acid: The ¹H NMR spectrum of the carboxylic acid would show characteristic signals for the phenyl protons, the cyclopropyl protons, and the acidic proton of the carboxyl group.
¹³C NMR of trans-2-Phenylcyclopropanecarboxylic Acid: The ¹³C NMR spectrum would display signals for the phenyl carbons, the cyclopropyl carbons, and the carbonyl carbon of the carboxylic acid.
Upon conversion to the acid chloride, the following spectral changes are expected:
-
¹H NMR: The acidic proton signal of the carboxylic acid will disappear. The chemical shifts of the adjacent cyclopropyl protons may experience a slight downfield shift due to the increased electron-withdrawing nature of the carbonyl chloride group.
-
¹³C NMR: The carbonyl carbon signal will shift, typically to a different chemical shift value characteristic of an acyl chloride.
Application in the Synthesis of Dopamine D2/D4 Receptor Antagonists
A primary application of this compound is in the synthesis of a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines. These compounds have been identified as potent and selective antagonists of dopamine D2 and D4 receptors, making them promising candidates for the development of novel antipsychotic drugs.[6]
Experimental Protocol for Arylpiperazine Synthesis (General Procedure based on Zhang et al., 2000):
-
Amide Formation: this compound is reacted with an appropriately substituted arylpiperazine in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) to form the corresponding amide intermediate.
-
Reduction: The resulting amide is then reduced to the target amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).
Reaction Workflow:
Caption: Synthetic route to trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines.
Biological Context: Dopamine D2/D4 Receptor Signaling
The therapeutic potential of the compounds synthesized from this compound lies in their ability to antagonize dopamine D2 and D4 receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.[7][8]
Dopamine D2 and D4 receptors are coupled to inhibitory G-proteins (Gαi/o).[7][8][9] Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9] This, in turn, reduces the activity of protein kinase A (PKA). By antagonizing these receptors, the arylpiperazine derivatives block the action of dopamine, thereby modulating downstream signaling cascades. This mechanism is believed to be responsible for their antipsychotic effects.
Dopamine D2/D4 Receptor Signaling Pathway:
Caption: Simplified signaling pathway of dopamine D2/D4 receptors and the action of antagonists.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent dopamine D2/D4 receptor antagonists highlights its importance in the development of new treatments for psychiatric disorders. This guide has provided a consolidated overview of its synthesis, properties, and applications, offering a valuable resource for researchers in the field of drug discovery and development. Further exploration of the full experimental details from the cited primary literature is recommended for laboratory application.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Navigating the Challenges of a Reactive Intermediate: A Technical Guide to the Stability and Storage of trans-2-Phenylcyclopropanecarbonyl Chloride
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trans-2-Phenylcyclopropanecarbonyl chloride, a key reagent for researchers, scientists, and professionals in drug development. Due to its inherent reactivity, proper handling and storage are paramount to ensure its integrity and prevent degradation. This document outlines the factors influencing its stability, provides recommended protocols, and details its general reactivity profile.
Core Stability and Reactivity Profile
This compound is a bifunctional molecule, with its reactivity primarily governed by the acyl chloride group and influenced by the strained cyclopropane ring and the adjacent phenyl group. Acyl chlorides are well-understood to be highly reactive electrophiles, susceptible to nucleophilic attack. The primary degradation pathway of concern is hydrolysis.
Hydrolysis: In the presence of moisture, this compound will readily hydrolyze to form trans-2-phenylcyclopropanecarboxylic acid and hydrochloric acid.[1][2] This reaction is typically rapid and exothermic. The mechanism proceeds via a nucleophilic addition-elimination pathway at the carbonyl carbon.[1][2] The presence of acidic fumes (HCl) is a common indicator of hydrolysis.[3]
Influence of Molecular Structure:
-
Acyl Chloride Group: This functional group is inherently reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic.[4]
-
Cyclopropane Ring: The three-membered ring possesses significant angle strain.[5][6] This strain can influence the electronic properties of the adjacent carbonyl group, potentially enhancing its reactivity.[5]
-
Phenyl Group: The phenyl substituent can affect the reactivity of the acyl chloride through electronic effects, including resonance and inductive effects.
Due to this high reactivity, this compound is not found in nature and is synthesized for specific applications in organic chemistry.[7]
Recommended Storage Conditions
To maintain the chemical integrity of this compound, strict adherence to appropriate storage conditions is critical. The following table summarizes the recommended conditions based on safety data sheets and general chemical principles.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigeration (2-8 °C) | To minimize decomposition rates and vapor pressure. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To exclude atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Tightly sealed, compatible material (e.g., glass) | To prevent ingress of moisture and reaction with container material. |
| Moisture | Strict exclusion of water | Highly susceptible to rapid hydrolysis. |
| Light | Protection from light | While not explicitly stated for this compound, it is good practice for reactive chemicals to prevent potential photochemically induced degradation. |
Experimental Protocols: General Stability Assessment
Objective: To determine the rate of degradation of this compound under specific conditions (e.g., temperature, humidity).
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the compound in sealed vials under an inert atmosphere.
-
Condition Exposure: Store the vials under controlled conditions (e.g., a specific temperature and humidity chamber).
-
Time-Point Analysis: At predetermined time intervals, remove a vial for analysis.
-
Quenching: Immediately quench the reaction by derivatizing the remaining acyl chloride with a suitable nucleophile (e.g., a primary amine to form a stable amide) to prevent further degradation during analysis.
-
Analytical Method: Analyze the quenched sample using a suitable quantitative technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the parent compound and any major degradants.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Below is a graphical representation of a typical experimental workflow for stability testing.
Caption: Workflow for assessing the stability of a reactive acyl chloride.
Incompatible Materials and Decomposition
This compound is incompatible with strong oxidizing agents, strong bases, alcohols, and amines due to its high reactivity. The primary hazardous decomposition product upon contact with water is hydrochloric acid.
The logical relationship between environmental factors and the stability of the compound is illustrated in the diagram below.
Caption: Relationship between storage conditions and compound stability.
Conclusion
The stability of this compound is critically dependent on the stringent exclusion of moisture and storage at refrigerated temperatures under an inert atmosphere. Its inherent reactivity, a valuable trait in chemical synthesis, also necessitates careful handling to prevent degradation. Researchers and drug development professionals should adhere to the recommended storage and handling protocols to ensure the quality and efficacy of this important chemical intermediate. Future work to quantify the degradation kinetics under various conditions would be of significant value to the scientific community.
References
- 1. savemyexams.com [savemyexams.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. 反-2-苯基-1-环丙甲酰氯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to trans-2-Phenylcyclopropanecarbonyl Chloride: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Phenylcyclopropanecarbonyl chloride is a key synthetic intermediate, primarily recognized for its role in the synthesis of pharmacologically active compounds, most notably the monoamine oxidase inhibitor, tranylcypromine. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this reactive acyl chloride. Detailed experimental protocols for the synthesis of its precursor, trans-2-phenylcyclopropane-1-carboxylic acid, and its subsequent conversion to the target compound are presented. Quantitative physical and chemical data are systematically tabulated for easy reference. Furthermore, this guide illustrates the synthetic utility and biological relevance of this compound through workflow diagrams and a representative signaling pathway of a key derivative, all rendered using the DOT language for clarity and reproducibility.
Introduction
This compound, with the CAS registry number 939-87-7, is a cyclopropane-containing acyl chloride. The strained three-membered ring and the presence of the reactive acid chloride functionality make it a valuable building block in organic synthesis. Its historical significance is intrinsically linked to the development of early antidepressants, and it continues to be utilized in the synthesis of novel therapeutic agents. This guide will delve into the historical context of its discovery, provide detailed synthetic procedures, and explore the biological significance of the molecules derived from it.
Discovery and History
The discovery of this compound is not marked by a singular, celebrated event but rather by its emergence as a crucial intermediate in the synthesis of psychoactive compounds. Its history is closely intertwined with that of trans-2-phenylcyclopropylamine, the active ingredient in the antidepressant drug tranylcypromine.
Tranylcypromine was first synthesized in 1948 by Burger and Yost as an amphetamine analog.[1] However, its potent monoamine oxidase (MAO) inhibitory activity was not discovered until 1959.[2] This discovery was a significant milestone in psychopharmacology. The synthesis of tranylcypromine necessitates the formation of a 2-phenylcyclopropane scaffold, and a common synthetic route proceeds through the corresponding carboxylic acid and its derivatives.
The preparation of trans-2-phenylcyclopropane-1-carboxylic acid, the immediate precursor to the acyl chloride, was a key step. Early methods involved the reaction of styrene with diazoacetic ester, followed by hydrolysis and separation of the cis and trans isomers. The conversion of the stable carboxylic acid to the more reactive acyl chloride is a standard chemical transformation, and it is in this context that this compound became a compound of interest. While the exact first synthesis of the acyl chloride is not well-documented in a standalone publication, its use is implied in the various synthetic routes developed for tranylcypromine and other derivatives. For instance, a common method for forming the amide bond in the synthesis of related compounds would proceed via the highly reactive acyl chloride.
Physicochemical Properties
A summary of the key quantitative data for this compound and its parent carboxylic acid is provided below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 939-87-7 | [3][4] |
| Molecular Formula | C₁₀H₉ClO | [3][4] |
| Molecular Weight | 180.63 g/mol | [3][4] |
| Boiling Point | 130 °C @ 10 Torr; 108-110 °C @ 2 mmHg | [3],[5] |
| Density | 1.163 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.556 | [3][5] |
Table 2: Physical and Chemical Properties of trans-2-Phenylcyclopropane-1-carboxylic Acid
| Property | Value | Reference(s) |
| CAS Number | 939-90-2 | [6] |
| Molecular Formula | C₁₀H₁₀O₂ | [6] |
| Molecular Weight | 162.19 g/mol | [6] |
| Melting Point | 86-88 °C | [6] |
Experimental Protocols
The synthesis of this compound is a two-step process starting from commercially available reagents. The first step involves the synthesis of the precursor, trans-2-phenylcyclopropane-1-carboxylic acid, followed by its conversion to the acyl chloride.
Synthesis of (±)-trans-2-Phenylcyclopropane-1-carboxylic Acid
A well-established and detailed procedure for the synthesis of the cis/trans mixture of the corresponding ethyl ester, followed by hydrolysis and separation of the trans-carboxylic acid, is available in Organic Syntheses.[7] A summary of this procedure is provided below.
Reaction Scheme:
Styrene + Ethyl diazoacetate → Ethyl cis/trans-2-phenylcyclopropanecarboxylate → cis/trans-2-Phenylcyclopropanecarboxylic acid → trans-2-Phenylcyclopropane-1-carboxylic acid
Protocol Summary (based on Organic Syntheses, Coll. Vol. 5, p.923):
-
Cyclopropanation: A solution of ethyl diazoacetate and styrene is added dropwise to refluxing xylene. After the addition is complete, the solution is refluxed for an additional 90 minutes. The xylene is removed under reduced pressure, and the residual oil is distilled to yield a mixture of ethyl cis- and trans-2-phenylcyclopropanecarboxylate.
-
Hydrolysis: The mixture of esters is hydrolyzed by refluxing with sodium hydroxide in an ethanol-water mixture.
-
Isomer Separation: The resulting mixture of cis- and trans-2-phenylcyclopropanecarboxylic acids can be separated. The trans isomer is typically isolated through fractional crystallization.
Synthesis of this compound
Reaction Scheme:
trans-2-Phenylcyclopropane-1-carboxylic acid + SOCl₂ → this compound + SO₂ + HCl
Detailed Experimental Protocol:
-
Apparatus: A flame-dried, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a basic solution (e.g., NaOH) trap to neutralize the evolved HCl and SO₂ gases. All operations should be conducted in a well-ventilated fume hood.
-
Reagents:
-
trans-2-Phenylcyclopropane-1-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq, can also be used as solvent)
-
Anhydrous solvent (optional, e.g., toluene, dichloromethane)
-
-
Procedure:
-
To the round-bottomed flask, add trans-2-Phenylcyclopropane-1-carboxylic acid.
-
Slowly add thionyl chloride to the carboxylic acid at room temperature with stirring. If using a solvent, dissolve the carboxylic acid in the solvent before adding the thionyl chloride.
-
After the initial gas evolution subsides, the reaction mixture is gently heated to reflux (the temperature will depend on the solvent used, if any; for neat thionyl chloride, the boiling point is 76 °C).
-
The reaction is monitored for completion (typically 1-3 hours), which is often indicated by the cessation of gas evolution.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Excess thionyl chloride and the solvent (if used) are removed by distillation, followed by vacuum distillation to purify the crude this compound. The product is a liquid at room temperature.[5]
-
Synthetic Utility and Biological Relevance
This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its primary utility lies in its ability to readily undergo nucleophilic acyl substitution reactions to form amides, esters, and other carboxylic acid derivatives.
Synthesis of Tranylcypromine
As previously mentioned, a key application of this acyl chloride is in the synthesis of tranylcypromine. The synthesis can proceed via the Curtius rearrangement of the corresponding acyl azide, which is formed from the acyl chloride.
Caption: Synthetic pathway to Tranylcypromine.
Synthesis of Arylpiperazine Derivatives
This compound has also been used in the synthesis of novel arylpiperazine derivatives that have been investigated as potential antipsychotic agents.[5] These compounds act as antagonists at dopamine D2 and D4 receptors.
Caption: Workflow for arylpiperazine synthesis.
Biological Signaling Pathway of a Key Derivative: Tranylcypromine
Tranylcypromine exerts its therapeutic effect by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.
Caption: Mechanism of action of Tranylcypromine.
Conclusion
This compound is a historically significant and synthetically versatile chemical intermediate. Its importance stems from its role in the development of tranylcypromine, a landmark antidepressant. The methodologies for its synthesis, proceeding from readily available starting materials, are well-established. For researchers and drug development professionals, this compound remains a valuable building block for the creation of novel compounds with potential therapeutic applications, particularly in the realm of neuroscience. This guide has provided a detailed overview of its history, synthesis, and relevance, aiming to serve as a practical resource for the scientific community.
References
Methodological & Application
Application Notes and Protocols: Acylation Reactions Using trans-2-Phenylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Phenylcyclopropanecarbonyl chloride is a valuable acylating agent, primarily utilized in the synthesis of pharmacologically active compounds. Its rigid, strained cyclopropane ring and the adjacent phenyl group provide a unique structural motif that has proven effective in the design of enzyme inhibitors. This document provides detailed application notes on the use of this compound in acylation reactions, with a focus on the synthesis of small molecules for drug discovery, and includes a representative protocol for the acylation of amines.
The most prominent application of this reagent is in the synthesis of analogues of tranylcypromine (trans-2-phenylcyclopropylamine), a non-selective, irreversible inhibitor of monoamine oxidase.[1] More recently, derivatives synthesized from this compound have been instrumental in the development of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a promising target in oncology.
Key Applications
-
Synthesis of Tranylcypromine Analogues as LSD1 Inhibitors: The trans-2-phenylcyclopropylamine scaffold is a key pharmacophore for the inhibition of LSD1. Acylation of various amines with this compound, followed by further synthetic modifications, allows for the generation of a diverse library of potential LSD1 inhibitors for screening and lead optimization in cancer therapy.
-
Amide Bond Formation: this compound readily reacts with primary and secondary amines to form stable amide bonds. This reaction is fundamental in medicinal chemistry for linking different molecular fragments and exploring structure-activity relationships (SAR).
-
Ester Synthesis: In addition to amines, the acid chloride can be reacted with alcohols to form corresponding esters, which can serve as prodrugs or as intermediates in further synthetic transformations.
-
Chemical Probe Development: While not extensively documented, the reactivity of this compound makes it a potential candidate for the development of chemical probes to study the active sites of enzymes that recognize or are inhibited by the trans-2-phenylcyclopropylcarbonyl moiety.
Data Presentation
Table 1: Representative Acylation Reaction Parameters
| Parameter | Value/Condition | Notes |
| Substrate | Primary or Secondary Amine | The nucleophilicity of the amine will affect reaction rate. |
| Reagent | This compound | Typically used in slight excess (1.05-1.2 equivalents). |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous conditions are recommended. |
| Base | Triethylamine (TEA), Pyridine, or excess amine | Used to scavenge the HCl byproduct. Typically 2-3 equivalents. |
| Temperature | 0 °C to room temperature | The reaction is often initiated at 0 °C and then allowed to warm to room temperature. |
| Reaction Time | 1-12 hours | Monitored by Thin Layer Chromatography (TLC) or LC-MS. |
| Work-up | Aqueous wash (e.g., sat. NaHCO3, brine) | To remove excess reagents and byproducts. |
| Purification | Column chromatography on silica gel | Eluent system depends on the polarity of the product. |
| Typical Yield | >80% | Highly dependent on the specific substrate and reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Amine with this compound (Schotten-Baumann Conditions)
This protocol describes a general method for the synthesis of an N-substituted-trans-2-phenylcyclopropanecarboxamide.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
To a solution of the amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Separate the organic layer, dry it over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure N-substituted-trans-2-phenylcyclopropanecarboxamide.
Characterization:
The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizations
Caption: General workflow for the acylation of an amine.
Caption: Synthetic routes to LSD1 inhibitors.
References
Application Notes & Protocols: Chiral Synthesis Utilizing trans-2-Phenylcyclopropanecarbonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of enantiomerically pure cyclopropane derivatives is of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring. This document provides a detailed protocol for the chiral synthesis of α-substituted phenylcyclopropane derivatives starting from the achiral precursor, trans-2-Phenylcyclopropanecarbonyl chloride. The described methodology employs a chiral auxiliary-based approach to induce stereoselectivity, a robust and widely applicable strategy in asymmetric synthesis. The protocol is adapted from established procedures for the acylation of chiral oxazolidinones and subsequent diastereoselective enolate alkylation.[1]
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective alkylation of an N-acylated chiral oxazolidinone derived from this compound. The data is based on analogous reactions and serves as a guide for expected outcomes in terms of yield and diastereoselectivity.[1]
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Iodomethane | N-((2R,5S)-2-methyl-3-(trans-2-phenylcyclopropanecarbonyl)-5,5-dimethyloxazolidin-4-one) | 85 | >95:5 |
| 2 | Benzyl bromide | N-((2R,5S)-2-benzyl-3-(trans-2-phenylcyclopropanecarbonyl)-5,5-dimethyloxazolidin-4-one) | 92 | >95:5 |
| 3 | Allyl bromide | N-((2R,5S)-2-allyl-3-(trans-2-phenylcyclopropanecarbonyl)-5,5-dimethyloxazolidin-4-one) | 88 | >95:5 |
| 4 | Benzaldehyde | N-((2R,5S)-2-((R)-hydroxy(phenyl)methyl)-3-(trans-2-phenylcyclopropanecarbonyl)-5,5-dimethyloxazolidin-4-one) | 75 | 80:20 |
Experimental Protocols
This section details the step-by-step procedures for the synthesis.
Part 1: Acylation of the Chiral Auxiliary
Objective: To synthesize the N-acyl oxazolidinone intermediate by reacting this compound with a chiral oxazolidinone auxiliary.
Materials:
-
(4R,5S)-4,5-diphenyl-2-oxazolidinone (or a suitable SuperQuat oxazolidinone for potentially higher diastereoselectivity)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is charged with the chiral oxazolidinone (1.0 equivalent).
-
Anhydrous THF is added to dissolve the auxiliary under an inert atmosphere of argon or nitrogen.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.05 equivalents) is added dropwise via syringe. The reaction mixture is stirred for 15 minutes at -78 °C.
-
A solution of this compound (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure N-acyl oxazolidinone.
Part 2: Diastereoselective Alkylation
Objective: To introduce a new stereocenter adjacent to the cyclopropane ring via diastereoselective alkylation of the enolate derived from the N-acyl oxazolidinone.
Materials:
-
N-acyl oxazolidinone (from Part 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Alkylating agent (e.g., iodomethane, benzyl bromide)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
The purified N-acyl oxazolidinone (1.0 equivalent) is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to -78 °C.
-
NaHMDS (1.1 equivalents) is added dropwise, and the resulting enolate solution is stirred for 30 minutes at -78 °C.
-
The electrophile (alkylating agent, 1.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to afford the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Part 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary to obtain the desired chiral carboxylic acid, ester, or alcohol derivative.
Example Protocol for Conversion to a Methyl Ester:
-
The alkylated N-acyl oxazolidinone (1.0 equivalent) is dissolved in anhydrous methanol.
-
Sodium methoxide (1.5 equivalents) is added, and the mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude ester is purified by flash chromatography. The chiral auxiliary can often be recovered from the aqueous layer after acidification and extraction.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the chiral synthesis.
Caption: Workflow for the chiral synthesis via an oxazolidinone auxiliary.
Logical Relationship of Stereocontrol
This diagram illustrates the principle of using a chiral auxiliary to direct the stereochemical outcome of the reaction.
Caption: Logic of stereocontrol using a chiral auxiliary.
References
Application Notes: trans-2-Phenylcyclopropanecarbonyl Chloride as a Versatile Reagent for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of trans-2-phenylcyclopropanecarbonyl chloride as a key reagent in the synthesis of valuable pharmaceutical intermediates. The protocols and data presented herein provide a guide for the development of synthetic routes to important drug candidates, including monoamine oxidase inhibitors and potential antipsychotic agents.
Introduction
This compound is a reactive acyl chloride containing a strained cyclopropane ring and a phenyl group. This unique structural motif makes it a valuable building block in medicinal chemistry. Its applications primarily revolve around the synthesis of compounds targeting the central nervous system, leveraging the rigid conformation of the cyclopropane ring to impart specific pharmacological activities. This document outlines its application in the synthesis of two important classes of pharmaceutical intermediates: trans-2-phenylcyclopropylamine, a precursor to the antidepressant tranylcypromine, and trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines, which have been investigated as potential antipsychotic agents.
Application 1: Synthesis of Tranylcypromine Intermediate
This compound is a key precursor for the synthesis of tranylcypromine, a monoamine oxidase (MAO) inhibitor used as an antidepressant and anxiolytic.[1] The synthesis involves the conversion of the acid chloride to the corresponding amine via a Curtius rearrangement.
Synthetic Pathway
The overall synthetic pathway from trans-2-phenylcyclopropanecarboxylic acid to tranylcypromine sulfate is depicted below. The conversion of the carboxylic acid to the acid chloride is a crucial activation step.
References
Applications of trans-2-Phenylcyclopropanecarbonyl Chloride in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
trans-2-Phenylcyclopropanecarbonyl chloride is a versatile chemical intermediate with significant applications in medicinal chemistry, primarily serving as a key building block for the synthesis of psychoactive compounds and enzyme inhibitors. Its rigid, strained cyclopropane ring and the attached phenyl group provide a unique three-dimensional scaffold that can be exploited to design molecules with high affinity and selectivity for various biological targets.
One of the most notable applications of this compound is in the synthesis of a series of potent dopamine D2 and D4 receptor antagonists. These compounds have been investigated as potential atypical antipsychotic agents for the treatment of schizophrenia. The general synthetic route involves the acylation of various substituted arylpiperazines with this compound to form an amide intermediate, which is subsequently reduced to the corresponding amine. The resulting trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines have demonstrated high affinity for both D2 and D4 dopamine receptors, with some analogues exhibiting a receptor affinity ratio similar to that of the atypical antipsychotic drug, clozapine.
Furthermore, the structurally related compound, trans-2-phenylcyclopropylamine (tranylcypromine), which can be synthesized from this compound via the corresponding amide and a Hofmann rearrangement, is a well-known non-selective, irreversible inhibitor of monoamine oxidase (MAO). MAO inhibitors are used as antidepressants. More recently, trans-2-phenylcyclopropylamine has also been identified as a mechanism-based inhibitor of lysine-specific demethylase 1 (LSD1), a flavin-dependent amine oxidase involved in histone modification. This discovery has opened up new avenues for the development of epigenetic therapies for cancer and other diseases. The inhibitory activity of the trans-2-phenylcyclopropylamine scaffold highlights the potential of derivatives of this compound as probes and therapeutic agents targeting a range of amine oxidases.
Quantitative Data
The following tables summarize the quantitative data for the biological activity of compounds synthesized using this compound as a starting material.
Table 1: Dopamine Receptor Binding Affinities of trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines
| Compound | Ar-Substituent | D2 Ki (nM) | D4 Ki (nM) | D2/D4 Ratio |
| 5a | 2-CH3 | 15.6 | 1.8 | 8.7 |
| 5b | 3-CH3 | 12.5 | 2.5 | 5.0 |
| 5c | 4-CH3 | 10.9 | 3.1 | 3.5 |
| 5d | 2-OCH3 | 20.1 | 2.5 | 8.0 |
| 5e | 3-OCH3 | 18.2 | 4.1 | 4.4 |
| 5f | 4-OCH3 | 11.5 | 5.6 | 2.1 |
| 5g | 2-Cl | 25.1 | 2.0 | 12.6 |
| 5h | 3-Cl | 14.1 | 3.2 | 4.4 |
| 5i | 4-Cl | 9.8 | 4.5 | 2.2 |
| 5j | 2-F | 22.4 | 2.3 | 9.7 |
| 5k | 4-F | 10.2 | 4.8 | 2.1 |
| 5l | 3,4-diCl | 11.2 | 5.2 | 2.2 |
| 5m | 2,4-diCl | 28.2 | 3.5 | 8.1 |
| 5n | 2,3-diCl | 31.6 | 2.8 | 11.3 |
| 5o | 2,5-diCl | 39.8 | 3.2 | 12.4 |
| 5p | 2,6-diCl | 125.9 | 15.8 | 8.0 |
| 5q | 2,4-diF | 26.9 | 3.8 | 7.1 |
| 5r | 2-CH3, 4-Cl | 19.9 | 2.8 | 7.1 |
| 5s | 2-Cl, 4-CH3 | 17.8 | 2.5 | 7.1 |
| 5t | 2,4-diCH3 | 21.9 | 2.2 | 10.0 |
| Clozapine | - | 125.9 | 15.8 | 8.0 |
Data extracted from Zhang, X., et al. (2000). trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents. Journal of medicinal chemistry, 43(21), 3923-3932.
Table 2: Inhibition of Lysine-Specific Demethylase 1 (LSD1) by trans-2-Phenylcyclopropylamine
| Parameter | Value |
| KI | 242 µM |
| kinact | 0.0106 s-1 |
| kinact/KI | 43.8 M-1s-1 |
Data for tranylcypromine, the parent amine of the acyl chloride scaffold.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of trans-1-[(2-Phenylcyclopropyl)carbonyl]-4-arylpiperazines
This protocol describes the acylation of an arylpiperazine with this compound.
Materials:
-
This compound
-
Substituted arylpiperazine
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the appropriate arylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL/mmol of piperazine) under an inert atmosphere (argon or nitrogen) at 0 °C, add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired trans-1-[(2-phenylcyclopropyl)carbonyl]-4-arylpiperazine.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Protocol 2: General Procedure for the Reduction of trans-1-[(2-Phenylcyclopropyl)carbonyl]-4-arylpiperazines to trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines
This protocol describes the reduction of the amide to the corresponding amine.
Materials:
-
trans-1-[(2-Phenylcyclopropyl)carbonyl]-4-arylpiperazine
-
Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Using Lithium Aluminum Hydride (LiAlH4):
-
To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of the trans-1-[(2-phenylcyclopropyl)carbonyl]-4-arylpiperazine (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazine.
Using Borane-Tetrahydrofuran Complex (BH3·THF):
-
To a solution of the trans-1-[(2-phenylcyclopropyl)carbonyl]-4-arylpiperazine (1.0 eq) in anhydrous THF under an inert atmosphere, add BH3·THF (1 M in THF, 3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of methanol, followed by 1 M hydrochloric acid.
-
Stir the mixture for 30 minutes, then basify with aqueous NaOH.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic workflow for dopamine receptor antagonists.
Caption: Dopamine D2/D4 receptor antagonist signaling pathway.
reaction kinetics of trans-2-Phenylcyclopropanecarbonyl chloride with amines
An Application Note and Protocol for Investigating the Reaction Kinetics of trans-2-Phenylcyclopropanecarbonyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds through the reaction of acyl chlorides with amines is a cornerstone of modern organic and medicinal chemistry. This application note provides a detailed framework for studying the reaction kinetics of this compound with various amines. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, controlling product formation, and gaining insights into the reaction mechanism. This information is particularly valuable in drug development, where the trans-2-phenylcyclopropane moiety is a key structural motif in several bioactive molecules.
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the final amide product. The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the solvent polarity, and the reaction temperature.
Quantitative Data Presentation
Table 1: Pseudo-First-Order Rate Constants (k_obs) for the Reaction with [Amine]
| [Amine] (mol/L) | Absorbance vs. Time Data | k_obs (s⁻¹) |
| Amine Conc. 1 | (Graphical or Raw Data) | |
| Amine Conc. 2 | (Graphical or Raw Data) | |
| Amine Conc. 3 | (Graphical or Raw Data) | |
| Amine Conc. 4 | (Graphical or Raw Data) | |
| Amine Conc. 5 | (Graphical or Raw Data) |
Table 2: Second-Order Rate Constants (k₂) for the Reaction with Various Amines
| Amine | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Temperature (°C) | Solvent |
| (e.g., Aniline) | |||
| (e.g., p-Methoxyaniline) | |||
| (e.g., p-Nitroaniline) | |||
| (e.g., Benzylamine) | |||
| (e.g., Morpholine) |
Experimental Protocols
The following protocols provide a detailed methodology for determining the reaction kinetics of this compound with a representative amine.
Protocol 1: Preparation of Stock Solutions
-
Amine Stock Solution: Prepare a stock solution of the desired amine in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane). The concentration will depend on the desired final concentrations for the kinetic runs.
-
This compound Stock Solution: Prepare a stock solution of this compound in the same anhydrous solvent. Due to its reactivity, it is advisable to prepare this solution fresh before each set of experiments.
Protocol 2: Kinetic Measurement using UV-Vis Spectroscopy
This protocol assumes that the formation of the amide product can be monitored by a change in absorbance at a specific wavelength.
-
Wavelength Selection: Determine the optimal wavelength for monitoring the reaction. This is typically a wavelength where the product has a significant absorbance, and the reactants have minimal absorbance. This can be achieved by recording the UV-Vis spectra of the starting materials and the purified product.
-
Reaction Setup:
-
Place a quartz cuvette containing a known concentration of the amine solution in the thermostatted cell holder of a UV-Vis spectrophotometer.
-
Allow the solution to equilibrate to the desired reaction temperature.
-
-
Initiation of Reaction:
-
Inject a small volume of the this compound stock solution into the cuvette. The acyl chloride should be in excess to ensure pseudo-first-order conditions with respect to the amine.
-
Quickly mix the solution and start recording the absorbance at the predetermined wavelength as a function of time.
-
-
Data Acquisition: Record the absorbance data until the reaction is complete (i.e., the absorbance value becomes constant).
Protocol 3: Data Analysis for Pseudo-First-Order Kinetics
-
Data Processing: Convert the raw absorbance vs. time data to concentration vs. time data using the Beer-Lambert law (A = εbc), if the extinction coefficient (ε) of the product is known. Alternatively, the natural logarithm of the difference between the final and instantaneous absorbance (ln(A_∞ - A_t)) can be plotted against time.
-
Determination of k_obs: The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(A_∞ - A_t) versus time (slope = -k_obs).
-
Determination of the Second-Order Rate Constant (k₂):
-
Repeat the experiment with several different excess concentrations of the acyl chloride.
-
Plot the obtained k_obs values against the concentration of the acyl chloride.
-
The second-order rate constant (k₂) is the slope of this line.
-
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for kinetic analysis.
Caption: Nucleophilic addition-elimination mechanism.
Caption: General experimental workflow for kinetic analysis.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Acyl Chlorides: A Guide for Researchers with a Focus on trans-2-Phenylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions involving acyl chlorides. While specific literature on the direct use of trans-2-Phenylcyclopropanecarbonyl chloride in these reactions is limited, the following protocols for representative acyl chlorides, such as benzoyl chloride, serve as a robust starting point for experimental design. Special considerations for the reactivity of the cyclopropyl moiety are also discussed.
Introduction to Palladium-Catalyzed Acyl Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The use of acyl chlorides as electrophiles in these reactions provides a direct route to ketones and other carbonyl-containing compounds, which are valuable intermediates in medicinal chemistry and materials science. Key transformations include the Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as carbonylative cross-coupling reactions.
When working with this compound, a key consideration is the potential for the strained cyclopropane ring to undergo side reactions, such as ring-opening, under the catalytic conditions. Careful optimization of reaction parameters, including catalyst, ligand, base, and temperature, will be crucial to favor the desired cross-coupling pathway.
Suzuki-Miyaura Coupling of Acyl Chlorides
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron reagent and an organic halide or pseudohalide.[2][3][4] The acylative variant provides a direct synthesis of ketones.[5][6]
Application Note:
This protocol is applicable for the synthesis of aryl, vinyl, or alkyl ketones from the corresponding boronic acids or their derivatives. For this compound, this reaction would yield phenylcyclopropyl ketones. It is important to screen different palladium catalysts and ligands to minimize potential decarbonylation or ring-opening of the cyclopropylmethylpalladium intermediate.
Experimental Protocol: Acylative Suzuki-Miyaura Coupling
General Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
To this stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data:
The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of benzoyl chloride with various arylboronic acids.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 90 | 10 | 95 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF | 80 | 16 | 88 |
Note: This data is representative for benzoyl chloride and serves as a starting point for optimization with this compound.
Sonogashira Coupling of Acyl Chlorides
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] The use of an acyl chloride as the electrophile leads to the formation of ynones, which are versatile building blocks in organic synthesis.[9][10]
Application Note:
This protocol can be used to synthesize alkynyl ketones. When applying this to this compound, the resulting phenylcyclopropyl ynone could be a valuable intermediate. The standard Sonogashira conditions involve a copper(I) co-catalyst, which may influence the stability of the cyclopropane ring. Copper-free conditions should also be explored.
Experimental Protocol: Acyl-Sonogashira Coupling
General Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a dry, degassed solvent (e.g., THF or toluene) followed by a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0 equivalents).
-
Add the terminal alkyne (1.1 equivalents) to the mixture.
-
Slowly add this compound (1.0 equivalent) at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Representative Data:
The following table shows typical conditions and yields for the Sonogashira coupling of benzoyl chloride with various terminal alkynes.
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | THF | 25 | 6 | 94 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 50 | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | Toluene | 40 | 8 | 91 |
Note: This data is representative for benzoyl chloride and should be optimized for this compound.
Heck Reaction of Acyl Chlorides (Decarbonylative)
The Heck reaction typically involves the coupling of an unsaturated halide with an alkene.[11][12] While a direct acyl-Heck reaction is not common, a decarbonylative Heck-type reaction can occur where the acyl chloride first undergoes decarbonylation to an organopalladium species, which then couples with the alkene.
Application Note:
For this compound, a decarbonylative Heck reaction would lead to the formation of a styrenyl cyclopropane derivative. This reaction is highly dependent on the ligand and reaction temperature, as higher temperatures favor decarbonylation. The stereochemistry of the starting material may influence the stereochemical outcome of the product.
Experimental Protocol: Decarbonylative Heck Coupling
General Procedure:
-
In a sealed tube, combine the alkene (1.5 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky phosphine, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equivalents).
-
Add a high-boiling solvent such as DMF, NMP, or xylene.
-
Add this compound (1.0 equivalent).
-
Seal the tube and heat to a high temperature (120-150 °C). Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Representative Data:
The following table illustrates representative conditions for a decarbonylative Heck reaction of an aroyl chloride.
| Entry | Aroyl Chloride | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | Xylene | 140 | 24 | 75 |
| 2 | 4-Nitrobenzoyl Chloride | n-Butyl acrylate | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 130 | 18 | 82 |
Note: High temperatures are often required, which may pose a challenge for the stability of the cyclopropane ring.
Visualizations
Catalytic Cycle for Acyl-Suzuki Coupling
Caption: Generalized catalytic cycle for the Acyl-Suzuki-Miyaura coupling reaction.
Experimental Workflow for a Palladium-Catalyzed Reaction
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Safety Considerations
-
Acyl Chlorides: These compounds are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.
-
Solvents: Many of the solvents used are flammable and/or toxic. Ensure proper storage and handling procedures are followed.
-
Bases: Strong bases can be corrosive. Handle with care.
-
Pressure Reactions: For reactions involving gaseous reagents like carbon monoxide or those conducted in sealed tubes at high temperatures, appropriate safety precautions and equipment must be used.
These application notes and protocols provide a solid foundation for exploring the palladium-catalyzed reactions of this compound. Researchers are encouraged to perform careful optimization and characterization to achieve the desired transformations while being mindful of potential side reactions involving the cyclopropane ring.
References
- 1. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. journals.najah.edu [journals.najah.edu]
- 5. mdpi.com [mdpi.com]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for Reactions with trans-2-Phenylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the use of trans-2-phenylcyclopropanecarbonyl chloride in the synthesis of amides, esters, and aryl ketones. These compounds are of interest in medicinal chemistry and drug development due to the presence of the strained cyclopropane ring, which can confer unique conformational constraints and metabolic stability to molecules.
Introduction
This compound is a versatile reagent for the introduction of the trans-2-phenylcyclopropyl moiety into various molecular scaffolds. This structural motif is a key component of several bioactive molecules, including the monoamine oxidase inhibitor tranylcypromine. The protocols outlined below describe standard procedures for acylation reactions with this reagent.
I. Amide Synthesis via Schotten-Baumann Reaction
The reaction of this compound with primary or secondary amines under Schotten-Baumann conditions is a reliable method for the synthesis of trans-2-phenylcyclopropanecarboxamides. These amides are potential candidates for various biological screenings.
Experimental Protocol: Synthesis of N-Benzyl-trans-2-phenylcyclopropanecarboxamide
Materials:
-
This compound
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data
| Product | Amine | Yield (%) | Melting Point (°C) |
| N-Benzyl-trans-2-phenylcyclopropanecarboxamide | Benzylamine | 85-95 | 135-137 |
| N-Phenyl-trans-2-phenylcyclopropanecarboxamide | Aniline | 80-90 | 159-161 |
Note: Yields are indicative and may vary based on reaction scale and purification method.
Experimental Workflow: Amide Synthesis
Caption: Workflow for the synthesis of N-benzyl-trans-2-phenylcyclopropanecarboxamide.
II. Esterification Reaction
Esterification of alcohols or phenols with this compound provides a straightforward route to the corresponding esters. These esters can serve as intermediates for further synthetic transformations or as final products for biological evaluation.
Experimental Protocol: Synthesis of Phenyl trans-2-Phenylcyclopropanecarboxylate
Materials:
-
This compound
-
Phenol
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve phenol (1.0 eq) in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or distillation under reduced pressure.
Quantitative Data
| Product | Alcohol/Phenol | Yield (%) | Boiling Point (°C/Torr) |
| Phenyl trans-2-phenylcyclopropanecarboxylate | Phenol | 75-85 | 155-158 / 0.5 |
| Methyl trans-2-phenylcyclopropanecarboxylate | Methanol | 80-90 | 120-122 / 10 |
Note: Yields and boiling points are indicative and may vary.
Experimental Workflow: Esterification
Application Notes and Protocols for the Large-Scale Synthesis of trans-2-Phenylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Phenylcyclopropanecarbonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid cyclopropane scaffold and the presence of a reactive acyl chloride group make it a valuable building block for introducing the trans-2-phenylcyclopropyl moiety into target molecules. This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its subsequent utilization in the development of drug candidates, with a focus on dopamine receptor antagonists.
I. Large-Scale Synthesis of this compound
This protocol details the conversion of trans-2-phenylcyclopropanecarboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂). This method is favored for large-scale synthesis as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[1][2]
Experimental Protocol
Materials:
-
trans-2-Phenylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another suitable inert solvent)
-
Nitrogen gas (N₂)
Equipment:
-
Large-scale glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂).
-
Heating mantle
-
Vacuum pump and trap
Procedure:
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with trans-2-phenylcyclopropanecarboxylic acid.
-
Solvent Addition: Add anhydrous toluene to the reactor to create a slurry. The amount of solvent should be sufficient to ensure good stirring.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the stirred slurry via the dropping funnel. The addition should be done at a controlled rate to manage the initial exotherm and gas evolution.
-
Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C, depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (monitored by techniques such as TLC or in-process IR by observing the disappearance of the carboxylic acid OH stretch).
-
Removal of Excess Thionyl Chloride and Solvent: Cool the reaction mixture to room temperature. Distill off the excess thionyl chloride and the solvent under reduced pressure. To ensure complete removal of residual thionyl chloride, an azeotropic distillation with fresh anhydrous toluene can be performed.
-
Isolation of Product: The resulting crude this compound is often used directly in the next step without further purification. If required, purification can be achieved by vacuum distillation.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | trans-2-Phenylcyclopropanecarboxylic acid | General Knowledge |
| Reagent | Thionyl chloride (SOCl₂) | [1][2] |
| Equivalents of SOCl₂ | 1.5 - 2.0 | General Knowledge |
| Solvent | Anhydrous Toluene | General Knowledge |
| Reaction Temperature | Reflux (80-90 °C) | General Knowledge |
| Reaction Time | 2 - 4 hours | General Knowledge |
| Purity (crude) | Typically >95% | Assumed |
| Yield | Quantitative (crude) | Assumed |
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
II. Application in Drug Development: Synthesis of Dopamine D2/D4 Receptor Antagonists
This compound is a precursor for the synthesis of potent dopamine D2 and D4 receptor antagonists, which are investigated as potential atypical antipsychotics.[3][4] The general approach involves the acylation of an appropriate N-arylpiperazine with the acid chloride.
Experimental Protocol: Synthesis of trans-1-[(2-Phenylcyclopropyl)carbonyl]-4-arylpiperazines
Materials:
-
This compound
-
Substituted N-arylpiperazine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: Dissolve the substituted N-arylpiperazine and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask and cool the mixture in an ice bath.
-
Acylation: Slowly add a solution of this compound in dichloromethane to the stirred piperazine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting materials.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired trans-1-[(2-phenylcyclopropyl)carbonyl]-4-arylpiperazine.
Data Presentation: Biological Activity of Arylpiperazine Derivatives
| Compound | Target | Activity (Ki, nM) | Reference |
| SLV313 (an arylpyridylmethyl)piperazine | Dopamine D2 Receptor | Full Antagonist | [3] |
| SLV313 (an arylpyridylmethyl)piperazine | Serotonin 5-HT1A Receptor | Agonist | [3] |
| LS-3-134 (an N-phenylpiperazine) | Dopamine D3 Receptor | 0.2 | [5] |
| LS-3-134 (an N-phenylpiperazine) | Dopamine D2 Receptor | >30 | [5] |
| WW-III-55 (an N-phenylpiperazine) | Dopamine D3 Receptor | ~20 | [5] |
| WW-III-55 (an N-phenylpiperazine) | Dopamine D2 Receptor | >16000 | [5] |
Note: The table presents data for structurally related arylpiperazine dopamine receptor ligands to illustrate the potential activities of compounds derived from this compound.
III. Signaling Pathway of Dopamine D2/D4 Receptors
Dopamine D2 and D4 receptors are G protein-coupled receptors (GPCRs) that belong to the D2-like family. Their activation by dopamine or antagonism by drug molecules modulates downstream signaling cascades, primarily through the Gαi/o subunit.
Dopamine D2/D4 Receptor Signaling Pathway Diagram
Caption: Simplified signaling pathway of Dopamine D2/D4 receptors.
Pathway Description:
-
Ligand Binding: The endogenous ligand, dopamine, binds to and activates the D2/D4 receptor. Antagonists, such as the synthesized arylpiperazine derivatives, block this binding.
-
G-Protein Coupling: Upon activation, the receptor couples to an inhibitory G-protein (Gαi/o).
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn affects the phosphorylation of downstream targets like the transcription factor CREB (cAMP response element-binding protein), ultimately altering gene expression and neuronal excitability.
By antagonizing this pathway, the synthesized compounds can modulate dopaminergic neurotransmission, which is a key therapeutic strategy in the treatment of psychosis.
References
- 1. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of trans-2-Phenylcyclopropanecarbonyl Chloride for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Phenylcyclopropanecarbonyl chloride is a versatile chemical scaffold for the synthesis of biologically active molecules. Its derivatives, particularly those based on the closely related amine, tranylcypromine (TCP), have garnered significant interest as potent inhibitors of key epigenetic and neuro-modulatory enzymes. These enzymes include Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B).
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Overexpression of LSD1 is implicated in various cancers, making it a promising therapeutic target.[3][4] By inhibiting LSD1, the aberrant gene expression patterns that drive tumor growth can potentially be reversed.
Similarly, MAO-A and MAO-B are critical enzymes in the metabolism of monoamine neurotransmitters.[5] Inhibitors of these enzymes have long been used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4][5] The structural similarity between the active sites of LSD1 and MAOs has led to the development of dual inhibitors, as well as efforts to design more selective agents to minimize off-target effects.[6]
These application notes provide a detailed guide for the derivatization of this compound to generate a library of amide compounds and outline protocols for their subsequent evaluation in relevant biological assays.
Experimental Protocols
Synthesis of N-Substituted trans-2-Phenylcyclopropanecarboxamides
This protocol details the synthesis of a diverse library of amides from this compound and various primary or secondary amines using the Schotten-Baumann reaction.[7][8][9] This method is robust and proceeds under biphasic conditions to efficiently generate the desired amide products.
Materials:
-
This compound
-
A diverse selection of primary and secondary amines (e.g., anilines, benzylamines, piperidines, etc.)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Distilled water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure (Schotten-Baumann Reaction):
-
Preparation of Amine Solution: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Base: To the stirring amine solution, add an excess of 10% aqueous sodium hydroxide solution (approximately 2-3 equivalents). This creates a biphasic mixture.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
In Vitro LSD1 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of the synthesized compounds against human recombinant LSD1. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.
Materials:
-
Human recombinant LSD1/CoREST complex
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar fluorogenic probe)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Tranylcypromine (TCP) as a positive control inhibitor
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the LSD1 enzyme, H3K4me2 substrate, HRP, and Amplex Red in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds and the positive control (TCP) in DMSO and then dilute further in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the test compound or control at the desired final concentration.
-
Add the LSD1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2 substrate.
-
-
Detection:
-
To stop the reaction and begin detection, add a solution containing HRP and Amplex Red.
-
Incubate the plate in the dark for 15-30 minutes.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro MAO-A and MAO-B Inhibition Assays
This protocol outlines a general method to assess the inhibitory potential of the synthesized derivatives against MAO-A and MAO-B. This assay also relies on a coupled-enzyme system to detect H₂O₂ production.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate for MAO-A (e.g., kynuramine) and MAO-B (e.g., benzylamine)[4]
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Clorgyline (for MAO-A) and Selegiline (for MAO-B) as positive controls
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-A, MAO-B, their respective substrates, HRP, and Amplex Red in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds and positive controls in DMSO, followed by further dilution in the assay buffer.
-
Assay Reaction:
-
In separate plates for MAO-A and MAO-B, add the test compounds or controls.
-
Add the respective MAO enzyme and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
-
Initiation and Detection:
-
Add a solution containing the appropriate substrate, HRP, and Amplex Red to initiate the reaction.
-
-
Measurement: Incubate the plates at 37°C, protected from light, for 30-60 minutes. Measure the fluorescence as described in the LSD1 assay protocol.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both MAO-A and MAO-B for each compound, as described previously.
Data Presentation
The inhibitory activities of a series of derivatized trans-2-phenylcyclopropylamine analogs are summarized below. These data highlight the potential for modifying the core scaffold to achieve potent and selective inhibition of LSD1.
| Compound ID | R Group Modification | LSD1 IC₅₀ (nM) | MAO-A (% inh @ 100 µM) | MAO-B (% inh @ 100 µM) | Reference |
| TCP | -NH₂ | 5600 | - | - | [10] |
| 1e | 4-(4-chlorobenzoylamino) | 18 | 21 | 18 | [7] |
| 3a | 4-(4-phenylbenzamido) | 16 | 21 | 24 | [7] |
| 3c | 4-(4-(trifluoromethyl)benzamido) | 29 | 49 | 47 | [7] |
| 3d | 4-(biphenyl-4-carboxamido) | 15 | 23 | 25 | [7] |
| 3g | 4-(4'-(trifluoromethyl)biphenyl-4-carboxamido) | 12 | 20 | 23 | [7] |
Visualizations
Caption: Experimental workflow from synthesis to lead identification.
Caption: LSD1 signaling pathway in transcriptional repression.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amide Synthesis [fishersci.it]
- 6. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. grokipedia.com [grokipedia.com]
- 10. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of trans-2-Phenylcyclopropanecarbonyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction yield and purity of trans-2-Phenylcyclopropanecarbonyl chloride.
Frequently Asked Questions (FAQs)
Section 1: Synthesis of the Precursor (trans-2-Phenylcyclopropanecarboxylic acid)
Q1: My overall yield for the synthesis of trans-2-Phenylcyclopropanecarboxylic acid is low. What are the common causes?
Low yields often stem from the initial formation of a cis/trans isomer mixture and subsequent inefficient separation. The classic synthesis reacting styrene with ethyl diazoacetate typically produces a mixture with a higher proportion of the trans isomer (around 65%), but the subsequent hydrolysis and laborious recrystallization steps to isolate the pure trans acid can lead to significant product loss, with final yields sometimes as low as 20-25%.[1][2]
Q2: How can I improve the separation of the trans and cis isomers of 2-Phenylcyclopropanecarboxylic acid?
The traditional method relies on repeated recrystallization from hot water, where the pure trans isomer crystallizes out while the cis isomer remains in solution.[1][2] To improve this:
-
Controlled Cooling: Ensure a slow and controlled cooling rate during recrystallization to promote the formation of pure crystals.
-
Solvent Purity: Use high-purity water to avoid introducing impurities that could interfere with crystallization.
-
Seeding: Introducing a small seed crystal of pure trans isomer can sometimes initiate more effective crystallization.
-
Alternative Methods: Newer methods, such as those starting from trans-cinnamic acid, can avoid the issue of isomer separation altogether, providing a more direct route to the desired trans product.[3]
Section 2: Conversion to this compound
Q3: The conversion of my carboxylic acid to the acyl chloride is inefficient. What should I check first?
The most critical factor is the complete absence of moisture. Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid in the presence of water.[4][5][6]
-
Anhydrous Reagents: Ensure your starting carboxylic acid is thoroughly dry. Use freshly opened or properly stored thionyl chloride (SOCl₂).
-
Dry Glassware: All glassware must be oven-dried or flame-dried immediately before use.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction.
Q4: What are the optimal reaction conditions for converting the carboxylic acid using thionyl chloride (SOCl₂)?
Typical conditions involve stirring the trans-2-Phenylcyclopropanecarboxylic acid in neat (without solvent) thionyl chloride at reflux.[7] Alternatively, a high-boiling inert solvent can be used. The reaction with SOCl₂ is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[8][9]
Q5: I'm observing a dark, tarry reaction mixture. What is causing this?
Formation of a dark mixture can be due to several factors:
-
High Temperature: While heating is necessary, excessively high temperatures can cause decomposition of the starting material or product.
-
Impurities: Impurities in the starting carboxylic acid can lead to side reactions and polymerization.
-
Excess Reagent: Using a large excess of thionyl chloride for a prolonged period can sometimes promote side reactions.[10]
Q6: My purified this compound seems to degrade over time. How should it be stored?
Due to its high reactivity with water, the product must be stored under strictly anhydrous and inert conditions.[6] Store it in a tightly sealed container, preferably with a septum, under a nitrogen or argon atmosphere. Storing in a desiccator can also help. The compound is classified as corrosive and requires careful handling.[11]
Troubleshooting Guides
Table 1: Troubleshooting the Synthesis of this compound
| Symptom / Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Acyl Chloride | 1. Moisture Contamination: Reagents, solvents, or glassware were not anhydrous.[10] | 1. Oven-dry all glassware. Use anhydrous grade solvents. Ensure starting carboxylic acid is completely dry. Handle reagents under an inert atmosphere. |
| 2. Inactive Reagent: The thionyl chloride (SOCl₂) may have degraded due to improper storage. | 2. Use a fresh bottle of thionyl chloride. | |
| 3. Insufficient Heating: Reaction temperature was too low or reaction time was too short. | 3. Ensure the reaction reaches and maintains reflux for an adequate period (monitor by TLC if possible). | |
| Product Hydrolyzes During Work-up | 1. Exposure to Water/Moisture: The product came into contact with water or aqueous solutions during isolation. | 1. Acyl chlorides cannot be worked up with aqueous solutions.[4][5] Purification should rely on distillation under reduced pressure.[8][11] |
| Final Product is Impure | 1. Incomplete Reaction: Unreacted carboxylic acid remains. | 1. Increase reaction time or ensure sufficient thionyl chloride was used. Purify by fractional distillation to separate the higher-boiling carboxylic acid from the acyl chloride.[8] |
| 2. Residual Thionyl Chloride: Excess SOCl₂ remains after the reaction. | 2. Remove excess SOCl₂ by distillation before purifying the product. The byproducts are gaseous and should evolve during the reaction.[8] | |
| 3. Side Reactions: Undesired byproducts were formed due to high temperatures or impurities. | 3. Control the reaction temperature carefully. Ensure the purity of the starting trans-2-Phenylcyclopropanecarboxylic acid. |
Experimental Protocols
Protocol: Synthesis of this compound via Thionyl Chloride
This protocol outlines the general procedure for converting trans-2-Phenylcyclopropanecarboxylic acid to its corresponding acyl chloride.
Materials:
-
trans-2-Phenylcyclopropanecarboxylic acid (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask, oven-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂) or connection to an inert gas line
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus for purification
Procedure:
-
Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Charging the Flask: Add the dry trans-2-Phenylcyclopropanecarboxylic acid to the flask.
-
Reagent Addition: Carefully add an excess (typically 1.5 to 2.0 molar equivalents) of thionyl chloride to the flask. This can be done neat or with an anhydrous solvent like toluene.[12] The reaction is often performed using SOCl₂ as both the reagent and the solvent.[7]
-
Reaction: Heat the mixture to reflux and maintain it for several hours (e.g., 2-6 hours).[12] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride. This is typically done by distillation at atmospheric pressure.
-
Purification: Purify the resulting crude this compound by vacuum distillation.[8] The expected boiling point is around 108-110 °C at 2 mmHg.[11][13]
-
Storage: Store the purified product under a dry, inert atmosphere to prevent hydrolysis.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the acyl chloride formation step.
References
- 1. Buy trans-2-Phenylcyclopropanecarboxylic acid | 939-90-2 [smolecule.com]
- 2. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. savemyexams.com [savemyexams.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. trans-2-Phenyl-1-cyclopropancarbonylchlorid technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 12. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 13. 反-2-苯基-1-环丙甲酰氯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: trans-2-Phenylcyclopropanecarbonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-Phenylcyclopropanecarbonyl chloride. The information is designed to help identify and mitigate the formation of common side products and address other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
While specific side product profiles can be reaction-dependent, a primary concern is the potential for ring-opening of the cyclopropane moiety, especially under harsh conditions. Hydrolysis of the acyl chloride to the corresponding carboxylic acid is also a common issue if moisture is not rigorously excluded.
Q2: My acylation reaction with an amine is sluggish or failing. What are the likely causes?
Several factors can contribute to low yields in acylation reactions:
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may exhibit slow reaction kinetics.
-
Inadequate Base: A non-nucleophilic base is crucial to neutralize the HCl generated. Insufficient base can lead to the protonation of the amine nucleophile, rendering it unreactive.
-
Moisture Contamination: this compound is sensitive to moisture and can hydrolyze to the unreactive carboxylic acid.
-
Low Reaction Temperature: While low temperatures are often used to control exotherms and side reactions, they may not provide sufficient activation energy for less reactive substrates.
Q3: I am observing a mixture of products that are difficult to separate. What could they be?
Beyond the expected product, you may be observing:
-
trans-2-Phenylcyclopropanecarboxylic acid: Formed from the hydrolysis of the starting material.
-
Ring-opened products: Although the trans-2-phenylcyclopropane system is relatively stable, ring-opening can occur under certain conditions, such as with strong Lewis acids or radical initiators, leading to linear phenyl-containing byproducts.
-
Side products from the nucleophile: If the nucleophile has multiple reactive sites, a mixture of acylated products can be formed.
Q4: How can I minimize the formation of the carboxylic acid byproduct?
Strict anhydrous conditions are paramount. This includes:
-
Using freshly dried solvents and reagents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring all glassware is oven-dried before use.
Troubleshooting Guides
Problem: Low Yield of the Desired Amide/Ester Product
This guide provides a systematic approach to troubleshooting low-yielding acylation reactions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Reagent Quality | 1. Use freshly opened or purified this compound. 2. Ensure the amine or alcohol nucleophile is pure and dry. 3. Use a high-purity, dry, non-nucleophilic base (e.g., triethylamine, pyridine). | Improved reaction conversion and cleaner reaction profile. |
| Reaction Conditions | 1. Optimize the reaction temperature. For sluggish reactions, consider a modest increase in temperature. 2. Ensure an inert atmosphere is maintained throughout the reaction. 3. Check the stoichiometry of the reagents, particularly the base. Use a slight excess of the base (1.1-1.5 equivalents). | Increased reaction rate and yield. |
| Steric Hindrance | 1. For highly hindered amines or alcohols, consider using a stronger, non-nucleophilic base (e.g., DBU) or a coupling catalyst (e.g., DMAP). 2. Increase the reaction time. | Overcoming steric hindrance to drive the reaction to completion. |
Problem: Presence of a Significant Amount of an Unidentified Side Product
This guide helps in identifying and mitigating the formation of unexpected side products.
| Observation | Potential Side Product | Identification & Mitigation |
| A polar byproduct is observed by TLC, which is UV active. | trans-2-Phenylcyclopropanecarboxylic acid | Identification: Compare the retention factor (Rf) with an authentic sample of the carboxylic acid. Mitigation: Ensure rigorous anhydrous conditions. |
| A complex mixture of non-polar byproducts is observed. | Ring-opened isomers | Identification: Characterize the byproducts using mass spectrometry and NMR. Look for characteristic signals of linear alkyl chains. Mitigation: Avoid harsh reaction conditions such as high temperatures and strong Lewis acids. |
| The desired product is contaminated with a high molecular weight species. | Di-acylated or other side reactions involving the nucleophile. | Identification: Analyze by mass spectrometry. Mitigation: Use a 1:1 stoichiometry of the acyl chloride to the nucleophile. Add the acyl chloride slowly to the reaction mixture. |
Experimental Protocols
General Protocol for Amide Synthesis
This protocol outlines a general procedure for the synthesis of an amide from this compound and a primary or secondary amine.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low-yielding reactions.
General Reaction Pathway and Potential Side Reactions
Caption: The desired acylation pathway and common competing side reactions.
how to improve purity of trans-2-Phenylcyclopropanecarbonyl chloride products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-Phenylcyclopropanecarbonyl chloride. Our aim is to help you improve the purity of your product by addressing common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities found in technical-grade this compound include:
-
cis-2-Phenylcyclopropanecarbonyl chloride: This stereoisomer often arises from incomplete separation of the cis and trans isomers of the parent carboxylic acid precursor.[1][2]
-
trans-2-Phenylcyclopropanecarboxylic acid: This is the unreacted starting material or a product of hydrolysis of the acyl chloride.[3]
-
Residual Chlorinating Agent: Traces of thionyl chloride (SOCl₂) or oxalyl chloride, if used in the synthesis, and their byproducts may be present.
-
Solvent Residues: Residual solvents from the reaction or workup can also be present.
-
Polymeric byproducts: Under certain conditions, side reactions can lead to the formation of higher molecular weight impurities.
Q2: My final product is a dark color. What could be the cause?
A2: A dark coloration in your this compound product is typically indicative of impurities. This can be caused by residual catalysts from the synthesis of the starting carboxylic acid or by decomposition products.[4] Charring can also occur during distillation if the temperature is too high.
Q3: I am observing a lower than expected yield after purification. What are the potential reasons?
A3: Lower than expected yields can result from several factors during the purification process:
-
Hydrolysis: this compound is highly sensitive to moisture and can hydrolyze back to the carboxylic acid.[3][5]
-
Decomposition: The compound may be thermally labile, and prolonged heating or high temperatures during distillation can lead to decomposition.
-
Loss during transfers: As with any chemical process, material can be lost during transfers between glassware.
-
Aggressive purification: Overly aggressive purification, such as taking too narrow a fraction during distillation, can reduce the yield.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my acid chloride?
A4: Direct analysis of acid chlorides by reversed-phase HPLC is challenging due to their rapid hydrolysis in aqueous mobile phases.[6] However, purity can be assessed by derivatizing the acid chloride with an amine to form a stable amide, which can then be analyzed by HPLC.[7] Normal-phase HPLC with anhydrous mobile phases is another possibility, but care must be taken to use a well-dried column and solvent system to prevent on-column hydrolysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product contains cis-isomer | Incomplete separation of cis/trans isomers of the starting carboxylic acid. | 1. Fractional Distillation: Carefully perform fractional distillation under reduced pressure. The cis and trans isomers may have slightly different boiling points, allowing for their separation. 2. Recrystallization of the Precursor Acid: Before converting to the acid chloride, ensure the purity of the trans-2-phenylcyclopropanecarboxylic acid by recrystallization.[2] |
| Product is contaminated with the corresponding carboxylic acid | Exposure to moisture during workup or storage, leading to hydrolysis. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction and purification are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5] 2. Azeotropic Removal of Water: Before adding the chlorinating agent, azeotropically remove any residual water from the starting carboxylic acid using a suitable solvent like toluene. |
| Product is discolored | Presence of colored impurities or decomposition. | 1. Distillation: Purify by vacuum distillation.[8] Discard the initial and final fractions, which are more likely to contain impurities. 2. Activated Carbon Treatment: Dissolve the crude product in a dry, inert solvent and stir with a small amount of activated carbon. Filter through a pad of celite and remove the solvent under reduced pressure. Caution: This should be done with care as activated carbon can sometimes catalyze decomposition. |
| Low purity after a single purification step | The chosen purification method is not effective enough for the level of impurities present. | Sequential Purification: Employ a multi-step purification strategy. For example, follow an initial distillation with a subsequent recrystallization (if the product is a solid at a suitable temperature) or a second, more careful fractional distillation. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating the trans-isomer from the cis-isomer and other volatile impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short, insulated Vigreux or packed column.
-
Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas.
-
Use a vacuum-jacketed distillation head to minimize heat loss.
-
Place a stirring bar in the distillation flask.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Slowly apply vacuum and begin gentle heating of the distillation pot using an oil bath.
-
Maintain a slow and steady distillation rate.
-
Discard the initial forerun, which will contain low-boiling impurities.
-
Collect the main fraction at the expected boiling point (108-110 °C at 2 mmHg).[8]
-
Stop the distillation before the pot is completely dry to avoid the concentration of high-boiling, potentially unstable impurities.
-
Collect the purified product in a pre-weighed, dry receiver flask under an inert atmosphere.
-
Protocol 2: Removal of Carboxylic Acid Impurity by Extraction (for the precursor acid)
This protocol is for purifying the trans-2-phenylcyclopropanecarboxylic acid precursor to remove acidic impurities before conversion to the acid chloride.
-
Dissolution: Dissolve the crude carboxylic acid in an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the carboxylic acid to its sodium salt, which is water-soluble.
-
Separation: Separate the aqueous layer containing the sodium salt of the acid.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute solution of hydrochloric acid (HCl) until the carboxylic acid precipitates out.
-
Isolation: Collect the precipitated trans-2-phenylcyclopropanecarboxylic acid by vacuum filtration.
-
Drying: Wash the solid with cold water and dry thoroughly under vacuum.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >98% | Effective for separating isomers and volatile impurities. | Can lead to thermal decomposition if not carefully controlled. |
| Recrystallization (of precursor acid) | >99% (for the acid) | High purity can be achieved for the starting material. | Yield loss in mother liquor; not directly applicable to the liquid acid chloride. |
| Column Chromatography | Variable | Can separate a wide range of impurities. | Risk of hydrolysis on the stationary phase; requires careful selection of anhydrous eluents.[5] |
Visualizations
References
- 1. Buy trans-2-Phenylcyclopropanecarboxylic acid | 939-90-2 [smolecule.com]
- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 3. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 4. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 7. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trans-2-Phenyl-1-cyclopropanecarbonyl chloride technical grade, 90 939-87-7 [sigmaaldrich.com]
troubleshooting failed reactions with trans-2-Phenylcyclopropanecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving trans-2-Phenylcyclopropanecarbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is failing or giving very low yields. What are the common causes?
A1: Failed or low-yielding acylation reactions with this compound can stem from several factors, often related to the reagent's stability and the specific reaction conditions. Key areas to investigate include:
-
Moisture Sensitivity: this compound is highly sensitive to moisture. Hydrolysis of the acyl chloride to the unreactive carboxylic acid is a primary cause of reaction failure. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Reagent Purity: The purity of the acyl chloride is critical. Impurities can interfere with the reaction. Consider purifying the acyl chloride by distillation if its purity is questionable.
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Steric Hindrance: The bulky trans-2-phenylcyclopropyl group can sterically hinder the approach of the nucleophile (e.g., an amine). This is particularly problematic with sterically demanding amines.
-
Inadequate Base: An appropriate base is crucial to neutralize the HCl generated during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the amine nucleophile and rendering it unreactive. If the base is too strong or bulky, it can lead to side reactions.
-
Reaction Temperature: The optimal temperature can be critical. While some acylations proceed at room temperature, sterically hindered reactions may require heating to overcome the activation energy. However, excessive heat can lead to decomposition of the acyl chloride or the product.
-
Solvent Choice: The solvent can significantly influence the reaction's success. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. The choice of solvent can affect the solubility of reactants and the reaction rate.
Q2: What are the typical side reactions I should be aware of?
A2: Besides the hydrolysis of the acyl chloride, other potential side reactions include:
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Diacylation: With nucleophiles containing more than one reactive site, such as piperazine, diacylation can occur, leading to the formation of undesired byproducts.
-
Ring-Opening of the Cyclopropane Ring: While generally stable, the cyclopropane ring can be susceptible to opening under certain conditions, such as in the presence of strong acids or upon prolonged heating, although this is less common under standard acylation conditions.
-
Reaction with Solvent: In some cases, the acyl chloride can react with certain solvents, especially if they contain nucleophilic impurities.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying any side products.[1]
Q4: What is the significance of the trans-configuration of the acyl chloride?
A4: The trans-configuration refers to the relative stereochemistry of the phenyl group and the carbonyl group on the cyclopropane ring. This specific stereoisomer is often important for the biological activity of the final product, as it dictates the three-dimensional shape of the molecule and how it interacts with its biological target.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting failed or low-yielding reactions.
| Problem | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Moisture in the reaction | Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive acyl chloride | Check the purity of the this compound. If it is old or has been exposed to air, it may have hydrolyzed. Consider synthesizing it fresh or purifying it by vacuum distillation. | |
| Insufficiently nucleophilic amine | The amine may be protonated. Ensure an adequate amount of a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to scavenge the generated HCl. For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base or a coupling additive. | |
| Steric hindrance | Increase the reaction temperature in increments (e.g., to 40 °C, then 60 °C) while monitoring for product formation and decomposition. Consider using a less sterically hindered base. A change in solvent to one that better solvates the transition state may also be beneficial. | |
| Formation of multiple products | Diacylation of the amine | If using a diamine like piperazine, use a large excess of the diamine to favor mono-acylation. Alternatively, protect one of the amine groups before the acylation reaction. |
| Side reactions with the solvent | Ensure the solvent is pure and free from nucleophilic impurities. | |
| Decomposition | If the reaction is heated, the product or starting material may be decomposing. Try running the reaction at a lower temperature for a longer period. | |
| Product is formed but is difficult to isolate | Product is soluble in the aqueous phase during workup | Adjust the pH of the aqueous phase during extraction to ensure the product is in its neutral, more organic-soluble form. |
| Emulsion formation during workup | Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an N-Arylpiperazine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
N-Arylpiperazine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-arylpiperazine (1.0 equivalent) in anhydrous DCM, add the base (1.2-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Base and Solvent on Acylation Yield (Hypothetical Data for Illustrative Purposes)
| Entry | Amine | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenylpiperazine | Et₃N (1.2) | DCM | RT | 4 | 75 |
| 2 | 1-Phenylpiperazine | DIPEA (1.2) | DCM | RT | 4 | 82 |
| 3 | 1-Phenylpiperazine | Pyridine (1.2) | DCM | RT | 12 | 45 |
| 4 | 1-(2-Methoxyphenyl)piperazine | DIPEA (1.2) | DCM | RT | 6 | 78 |
| 5 | 1-(2-Methoxyphenyl)piperazine | DIPEA (1.2) | THF | RT | 6 | 85 |
| 6 | 1-(2-Methoxyphenyl)piperazine | DIPEA (1.2) | DMF | 50 | 2 | 90 |
| 7 | 1-(4-Chlorophenyl)piperazine | DIPEA (1.5) | DCM | 40 | 8 | 65 |
Mandatory Visualizations
Signaling Pathways
The products of these reactions, trans-1-((2-phenylcyclopropyl)carbonyl)arylpiperazines, are often investigated for their activity at serotonin (5-HT) and dopamine receptors. Below are simplified diagrams of the signaling pathways associated with the 5-HT₁A and Dopamine D₂ receptors, which are common targets for arylpiperazine derivatives.
Caption: Simplified 5-HT₁A Receptor Signaling Pathway.
Caption: Simplified Dopamine D₂ Receptor Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for Acylation.
References
effect of temperature on trans-2-Phenylcyclopropanecarbonyl chloride reactivity
Welcome to the Technical Support Center for trans-2-Phenylcyclopropanecarbonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effects of temperature on the reactivity of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the stability of this compound?
A1: Like most acyl chlorides, this compound is a reactive compound susceptible to degradation at elevated temperatures. Higher temperatures can accelerate decomposition, leading to the formation of impurities and a reduction in the yield of the desired product. It is generally recommended to handle and store the compound at low temperatures and under anhydrous conditions to minimize hydrolysis and thermal degradation.
Q2: What are the common side reactions observed at elevated temperatures?
A2: At higher temperatures, in addition to decomposition, acyl chlorides can undergo other undesirable reactions. For acyl chlorides with alpha-hydrogens, elimination reactions to form ketenes can be a concern. While this compound does not have alpha-hydrogens on the cyclopropane ring adjacent to the carbonyl group, the phenyl substituent and the cyclopropyl ring itself can be susceptible to temperature-induced rearrangements or side reactions, especially in the presence of catalysts or strong nucleophiles.
Q3: How does temperature affect the reaction of this compound with nucleophiles?
A3: The rate of reaction with nucleophiles (e.g., amines, alcohols, water) generally increases with temperature, following the principles of chemical kinetics. However, this increase in rate can be accompanied by a decrease in selectivity and an increase in the formation of byproducts. Therefore, optimizing the reaction temperature is crucial to achieve a balance between a reasonable reaction rate and high product purity. For many nucleophilic substitution reactions involving acyl chlorides, cooling the reaction mixture, at least initially, is a common practice to control the exothermic reaction and prevent side reactions.
Q4: Are there specific temperature recommendations for common reactions involving this compound?
A4: Yes, for instance, in the synthesis of azides from acyl chlorides using sodium azide (NaN₃), a common precursor step for the synthesis of tranylcypromine, the reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. A specific protocol suggests reacting this compound with NaN₃ in toluene at 80°C. However, the optimal temperature can vary depending on the solvent, concentration, and the specific nucleophile being used.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product | - Decomposition of the acyl chloride: The reaction temperature may be too high, causing thermal degradation of the starting material. - Side reactions: Elevated temperatures can promote the formation of unwanted byproducts. - Hydrolysis: The acyl chloride may have hydrolyzed due to moisture in the reactants or solvent. | - Run the reaction at a lower temperature. Consider starting at 0°C or even -20°C and slowly warming to room temperature. - Ensure all glassware is oven-dried and reactants and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple products (low purity) | - Lack of selectivity: The reaction temperature may be too high, leading to reactions at other sites on the molecule or with impurities. | - Lower the reaction temperature to improve selectivity. - Use a less reactive solvent. - Purify the starting materials and solvents before use. |
| Reaction is too slow or does not go to completion | - Insufficient activation energy: The reaction temperature may be too low. | - Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC or GC/LC-MS. - Consider using a catalyst if appropriate for the specific reaction. |
| Discoloration of the reaction mixture | - Decomposition: Darkening of the solution can indicate thermal decomposition of the acyl chloride or other reagents. | - Immediately cool the reaction mixture. - Re-evaluate the reaction temperature and consider running the reaction at a lower temperature. |
Quantitative Data
| Reaction Type | Typical Temperature Range | Observations and Remarks |
| Amide formation (with primary/secondary amines) | 0°C to room temperature | Highly exothermic. Cooling is often necessary during the initial addition of the amine to control the reaction rate and minimize side reactions. |
| Ester formation (with alcohols) | Room temperature to reflux | Generally less reactive than amines. Heating may be required to drive the reaction to completion. A non-nucleophilic base (e.g., pyridine) is often added to scavenge the HCl byproduct. |
| Azide formation (with sodium azide) | Room temperature to 80°C | May require heating to achieve a reasonable reaction rate. A specific protocol mentions 80°C in toluene. |
| Hydrolysis | 0°C to room temperature | Rapidly hydrolyzes in the presence of water, even at low temperatures. Strict anhydrous conditions are essential. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Amide from this compound
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0°C using an ice bath.
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Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution via the dropping funnel over a period of 15-30 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Technical Support Center: trans-2-Phenylcyclopropanecarbonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-Phenylcyclopropanecarbonyl chloride.
Solvent Selection Troubleshooting Guide
Low yields or the formation of impurities are common issues that can often be traced back to the choice of solvent and reaction conditions. This guide provides a systematic approach to troubleshooting these problems.
Problem: Low or No Product Yield
Possible Cause 1: Inappropriate Solvent Choice
The reactivity of this compound is highly dependent on the solvent system.
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Protic Solvents (e.g., alcohols, water): These solvents will react with the acyl chloride, leading to the formation of the corresponding ester or carboxylic acid, thus consuming your starting material.
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Aprotic Solvents: These are generally preferred. However, their polarity can influence reaction rates. Polar aprotic solvents can stabilize charged intermediates that may form during the reaction.
Solutions:
-
Switch to an Aprotic Solvent: If you are using a protic solvent, immediately switch to an aprotic alternative such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or toluene.
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Optimize Solvent Polarity: If your reaction in a nonpolar aprotic solvent (like toluene) is sluggish, consider switching to a more polar aprotic solvent like DCM or ACN.
Possible Cause 2: Presence of Moisture
This compound is sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.
Solutions:
-
Use Anhydrous Solvents: Ensure all solvents are freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Glassware: All glassware should be thoroughly oven-dried before use.
-
Fresh Reagents: Use freshly opened bottles of reagents whenever possible.
Possible Cause 3: Ineffective Acid Scavenger
The reaction of this compound with nucleophiles like amines generates hydrochloric acid (HCl). This acid can protonate the amine nucleophile, rendering it unreactive.
Solutions:
-
Add a Base: Include a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, in your reaction mixture to neutralize the HCl as it is formed. Typically, 1.1 to 1.5 equivalents of the base are sufficient.
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Use Schotten-Baumann Conditions: For reactions with amines or alcohols, a two-phase system consisting of an organic solvent (like DCM) and an aqueous base (like NaOH solution) can be very effective.[1] The base in the aqueous phase neutralizes the HCl, while the reactants and product remain in the organic phase.[1]
Problem: Formation of Side Products
Possible Cause 1: Reaction with the Solvent
Some aprotic solvents can participate in side reactions under certain conditions. For instance, amide-containing solvents like DMF or NMP, while sometimes used to promote reactions, can decompose or react under harsh conditions.[2]
Solution:
-
Choose an Inert Solvent: Opt for relatively inert solvents like DCM, THF, or toluene, especially if you are observing unexpected byproducts.
Possible Cause 2: Ring-Opening of the Cyclopropane Moiety
While generally stable, the cyclopropane ring can undergo ring-opening under strongly acidic conditions, such as in the presence of superacids.[3] While unlikely under standard acylation conditions, it is a possibility to be aware of if strong acids are present.
Solution:
-
Maintain Neutral or Basic Conditions: Ensure that the reaction is run under neutral or slightly basic conditions by using an appropriate acid scavenger. Avoid the addition of strong acids.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reacting this compound with an amine?
A1: Dichloromethane (DCM) is an excellent starting point for most amidations with this acyl chloride. It is a relatively polar aprotic solvent that dissolves the acyl chloride and most amine starting materials well. It is also relatively inert and has a low boiling point, which facilitates product isolation. A study has shown the successful reaction of trans-2-phenylcyclopropane-1-carbonyl chloride with aniline in anhydrous dichloromethane.[3]
Q2: Can I use a protic solvent like ethanol for my reaction?
A2: It is highly discouraged. Protic solvents will act as nucleophiles and react with the acyl chloride to form byproducts (e.g., ethyl trans-2-phenylcyclopropanecarboxylate in the case of ethanol), leading to low yields of your desired product.
Q3: My reaction is very slow in toluene. What can I do?
A3: Toluene is a nonpolar aprotic solvent. If your reaction is sluggish, the polarity of the solvent may be too low to stabilize the transition state. Switching to a more polar aprotic solvent like dichloromethane (DCM) or acetonitrile (ACN) can often increase the reaction rate.
Q4: Do I always need to add a base when reacting with an amine?
A4: Yes, it is highly recommended. The reaction produces one equivalent of HCl. Without a base to neutralize it, the HCl will protonate your amine starting material, forming an unreactive ammonium salt.[4] This will result in a theoretical maximum yield of only 50%. Using at least one equivalent of a base like triethylamine or running the reaction under Schotten-Baumann conditions will prevent this.[1]
Q5: What are Schotten-Baumann conditions and when should I use them?
A5: Schotten-Baumann conditions typically refer to a reaction performed in a two-phase system, consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (like sodium hydroxide).[1] These conditions are particularly useful for acylating primary and secondary amines and alcohols.[1] The base in the aqueous phase neutralizes the HCl byproduct, driving the reaction to completion.
Q6: Are there any "green" or more sustainable solvent alternatives?
A6: Yes, recent research has explored the use of bio-based solvents. For example, Cyrene™ has been shown to be an effective dipolar aprotic solvent for the synthesis of amides from acid chlorides and amines, offering a potential replacement for solvents like DMF and DCM.[5] In a study, the reaction of cyclopropanecarbonyl chloride with pyrrolidine proceeded in moderate yield in Cyrene™.[5]
Data Presentation
Table 1: Solvent Properties and General Recommendations
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | General Recommendations & Potential Issues |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Recommended starting point. Good solubility for many reactants. Inert and easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good alternative to DCM. Can be more coordinating. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Higher polarity may accelerate some reactions. Can be harder to remove. |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Use if a nonpolar environment is required. Reactions may be slower. |
| Dioxane | Polar Aprotic | 2.2 | 101 | An ethereal solvent that can be effective for acylation reactions.[6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | 202 | Can act as an HCl scavenger, but is a high-boiling solvent and may be difficult to remove.[2] |
| Cyrene™ | Polar Aprotic | - | 227 | A bio-based alternative to traditional dipolar aprotic solvents.[5] High boiling point. |
| Water, Ethanol, Methanol | Protic | High | 100, 78, 65 | Not recommended. Will react with the acyl chloride. |
Experimental Protocols
General Procedure for Amide Synthesis in an Aprotic Solvent
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Preparation: Under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, to make a ~0.1-0.5 M solution) to an oven-dried flask equipped with a magnetic stir bar.
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the stirred solution.
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Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in the anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with the organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: A workflow for solvent selection and troubleshooting.
Caption: General reaction pathway for amidation.
References
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Optimization for trans-2-Phenylcyclopropanecarbonyl Chloride Coupling Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for coupling reactions involving trans-2-Phenylcyclopropanecarbonyl chloride. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary coupling reactions for this compound?
A1: The most common coupling reactions for this compound are:
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Amide Bond Formation: Reaction with primary or secondary amines to form the corresponding amides. This is typically achieved under Schotten-Baumann conditions.[1][2]
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Friedel-Crafts Acylation: Electrophilic aromatic substitution reaction with arenes, catalyzed by a Lewis acid, to produce aryl ketones.
Q2: What are the main challenges when working with this compound?
A2: The primary challenges include:
-
Maintaining the Integrity of the Cyclopropane Ring: The strained cyclopropane ring can be susceptible to opening under harsh reaction conditions, such as high temperatures or strongly acidic or basic environments.
-
Stereochemistry: Preserving the trans stereochemistry of the 2-phenylcyclopropane moiety is crucial.
-
Side Reactions: In Friedel-Crafts acylations, potential side reactions include polysubstitution and rearrangement of the acylium ion, although the latter is less common with acyl chlorides compared to alkyl halides.
-
Reactivity of Coupling Partners: Sterically hindered amines or electron-deficient arenes may exhibit low reactivity.
Q3: Which catalysts are recommended for Friedel-Crafts acylation with this substrate?
A3: For Friedel-Crafts acylation, strong Lewis acids are typically required. Common choices include:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ferric Chloride (FeCl₃)
-
Boron Trifluoride (BF₃)
-
Zinc Oxide (ZnO) has been reported as a milder, eco-friendly alternative for acylation of some arenes.[3]
The choice of catalyst can influence the reaction's success, particularly with sensitive substrates.
Q4: How can I minimize cyclopropane ring opening during the reaction?
A4: To preserve the cyclopropane ring:
-
Use Milder Catalysts: For reactions where applicable, consider less aggressive catalysts. For instance, in transition metal-catalyzed reactions, palladium-based catalysts are often preferred over more aggressive platinum-group metals.
-
Control Reaction Temperature: Running the reaction at lower temperatures can help prevent undesired side reactions, including ring opening.
-
Careful Choice of Reagents: Avoid overly harsh acidic or basic conditions where possible. For amide synthesis, using a non-nucleophilic base like triethylamine or diisopropylethylamine (DIEA) at controlled temperatures is standard practice.[1]
Troubleshooting Guides
Amide Bond Formation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive amine (sterically hindered or electron-deficient). 2. Insufficient base. 3. Hydrolysis of the acyl chloride. 4. Low reaction temperature. | 1. Increase reaction temperature or use a more potent coupling agent like HATU in conjunction with the corresponding carboxylic acid. 2. Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIEA) is used to scavenge the HCl byproduct.[1] 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Allow the reaction to warm to room temperature and stir for a longer duration (monitor by TLC).[2] |
| Multiple Products/Impurities | 1. Reaction with a difunctional amine. 2. Side reactions with the solvent. 3. Degradation of starting material or product. | 1. Use a protecting group strategy for one of the amine functionalities. 2. Ensure the use of a non-reactive, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[2] 3. Purify the starting materials before use and ensure the reaction is worked up promptly upon completion. |
Friedel-Crafts Acylation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Deactivated aromatic substrate (e.g., nitrobenzene). 2. Insufficiently active Lewis acid catalyst. 3. Catalyst poisoning by water. | 1. Friedel-Crafts acylation is generally not suitable for strongly deactivated rings. Consider an alternative synthetic route. 2. Use a stoichiometric amount of a strong Lewis acid like AlCl₃. 3. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
| Polysubstitution | The product is more reactive than the starting material. | 1. Use the aromatic substrate in large excess. 2. Add the acyl chloride slowly to the reaction mixture at a low temperature to control the reaction rate. |
| Isomerization of the Product | The Lewis acid catalyst promotes isomerization of the product. | 1. Use a milder Lewis acid if possible. 2. Keep the reaction temperature as low as possible. 3. Minimize the reaction time. |
| Potential Cyclopropane Ring Opening | The strong Lewis acid and reaction conditions are too harsh for the cyclopropane ring. | 1. Screen milder Lewis acids (e.g., ZnCl₂, FeCl₃) at lower temperatures. 2. Consider alternative methods for aryl ketone synthesis, such as a palladium-catalyzed cross-coupling reaction with an organometallic reagent. |
Catalyst and Condition Comparison Tables
Table 1: General Conditions for Amide Synthesis
| Catalyst/Base | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| Triethylamine (TEA) | DCM | 0°C to RT | 1 - 16 hours | Good to Excellent (70-95%) | Standard Schotten-Baumann conditions. Yields are dependent on the amine's reactivity.[2] |
| DIEA | DCM/THF | 0°C to RT | 1 - 16 hours | Good to Excellent (70-95%) | A bulkier, less nucleophilic base, is a good alternative to TEA.[1] |
| Pyridine | DCM | 0°C to RT | 2 - 18 hours | Good | Can also be used as a solvent in some cases. |
Note: The data in this table represents general conditions for acyl chloride-amine couplings and should be optimized for this compound.
Table 2: Catalyst Systems for Friedel-Crafts Acylation
| Catalyst | Stoichiometry | Solvent | Temperature | Common Substrates | Potential Issues |
| AlCl₃ | 1.0 - 1.2 eq. | CS₂, Dichloromethane, Nitrobenzene | 0°C to RT | Benzene, Toluene, Anisole | Can be too harsh, leading to side reactions or ring opening. |
| FeCl₃ | 1.0 - 1.2 eq. | Dichloromethane | 0°C to RT | Activated arenes | Generally milder than AlCl₃. |
| ZnO | Catalytic | Solvent-free | Room Temp. | Activated and unactivated arenes | A green alternative, but may require longer reaction times.[3] |
Note: The data in this table is based on general Friedel-Crafts acylation reactions and should serve as a starting point for optimization with this compound.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
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Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the selected primary or secondary amine (1.0 mmol, 1.0 equiv). Dissolve the amine in anhydrous DCM (5-10 mL). Add triethylamine (1.5 mmol, 1.5 equiv) to the stirring solution. Cool the flask to 0°C in an ice bath.[2]
-
Addition of Acyl Chloride: In a separate, dry vial, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL). Add this solution dropwise to the stirring amine solution at 0°C.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the mixture stir for 1-16 hours. Monitor the reaction's progress by TLC.[2]
-
Aqueous Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude amide by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Friedel-Crafts Acylation
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equiv). Add the anhydrous solvent (e.g., dichloromethane) and cool the mixture to 0°C in an ice bath.
-
Formation of Acylium Ion: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane and add it dropwise to the stirred suspension of the Lewis acid.
-
Acylation: To this mixture, add the aromatic substrate (1.0 - 2.0 equiv) dropwise, maintaining the temperature at 0°C. After the addition, the reaction may be stirred at 0°C or allowed to warm to room temperature. Monitor the reaction by TLC.
-
Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Visual Diagrams
Caption: Workflow for a typical amide synthesis reaction.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
Technical Support Center: Managing Moisture Sensitivity of trans-2-Phenylcyclopropanecarbonyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of trans-2-Phenylcyclopropanecarbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to moisture?
A1: this compound, like other acyl chlorides, is highly reactive towards nucleophiles. The carbonyl carbon has a significant partial positive charge due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it a prime target for attack by water, which acts as a nucleophile.[1][2]
Q2: What happens when this compound is exposed to moisture?
A2: Exposure to moisture leads to a rapid hydrolysis reaction. The acyl chloride reacts with water to form trans-2-phenylcyclopropanecarboxylic acid and hydrochloric acid (HCl) as a byproduct.[3][4] This degradation compromises the purity of the reagent and can significantly impact the outcome of your experiments by introducing impurities and altering the stoichiometry of your reactions.
Q3: How can I visually identify if my this compound has been compromised by moisture?
A3: While a definitive assessment requires analytical techniques, visual signs of moisture contamination can include fuming when the bottle is opened (due to the reaction with atmospheric moisture to form HCl gas), a cloudy or hazy appearance of the liquid, or the presence of a white solid precipitate, which could be the hydrolyzed carboxylic acid product.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][2] A desiccator or a dry box is an ideal storage environment. For long-term storage, refrigeration is recommended.
Q5: Can I still use this compound that has been partially hydrolyzed?
A5: Using partially hydrolyzed reagent is generally not recommended as it will lead to lower yields and the presence of impurities that can complicate purification. The carboxylic acid impurity can also interfere with subsequent reactions. If the material is valuable and must be used, it should be purified by distillation under reduced pressure before use.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Significantly lower than expected yield of the desired amide or ester product. | Moisture Contamination of this compound: The acyl chloride has been hydrolyzed to the less reactive carboxylic acid. | 1. Verify Reagent Quality: Before starting the reaction, check for any visual signs of degradation (fuming, cloudiness). If in doubt, analyze a small sample by ¹H NMR or FTIR to check for the presence of the carboxylic acid. 2. Use Fresh or Purified Reagent: Use a freshly opened bottle of this compound or purify the existing stock by distillation. 3. Implement Anhydrous Techniques: Ensure all glassware is oven-dried or flame-dried before use and the reaction is carried out under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Moisture in the Reaction System: Trace amounts of water in the solvent or on the glassware are hydrolyzing the acyl chloride in situ. | 1. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. 2. Dry Glassware: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator before use. Alternatively, flame-dry the glassware under vacuum and flush with an inert gas. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.[5] | |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inefficient mixing. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials. 2. Optimize Reaction Conditions: Consider increasing the reaction time or temperature. Ensure efficient stirring to overcome any mass transfer limitations. |
Issue 2: Formation of Unexpected Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of trans-2-phenylcyclopropanecarboxylic acid in the crude product mixture. | Hydrolysis of the Acyl Chloride: This is the most common byproduct resulting from moisture contamination. | 1. Follow all steps for preventing moisture contamination as outlined in the "Low Yield" troubleshooting section. 2. Purification: The carboxylic acid byproduct can often be removed by washing the organic reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by extraction. |
| Presence of a byproduct with a molecular weight corresponding to the starting amine/alcohol reacting with HCl. | HCl Byproduct Reactivity: The HCl generated during the acylation reaction can react with the starting nucleophile, rendering it unreactive. | 1. Use a Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the HCl as it is formed.[6] Typically, at least two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a non-nucleophilic base are used. |
Data Presentation
| Acyl Chloride Class | Example | Relative Stability in Protic Solvents | General Observations |
| Aliphatic | Acetyl chloride | Low | Reacts vigorously with water and alcohols. |
| Aromatic | Benzoyl chloride | Moderate | More stable than aliphatic acyl chlorides due to resonance stabilization, but still readily hydrolyzed.[3] |
| Sterically Hindered | Pivaloyl chloride | High | Steric hindrance around the carbonyl group slows down the rate of nucleophilic attack. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
Objective: To safely transfer the moisture-sensitive reagent without introducing atmospheric moisture.
Materials:
-
This compound in a Sure/Seal™ bottle or similar
-
Dry, nitrogen-flushed syringe and needle
-
Oven-dried reaction flask with a rubber septum
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Ensure all glassware is thoroughly dried.
-
Set up the reaction flask under a positive pressure of inert gas.
-
Puncture the septum of the this compound bottle with the dry needle connected to the inert gas source to equalize the pressure.
-
Using a second dry syringe, pierce the septum and slowly withdraw the desired volume of the liquid.
-
Carefully transfer the acyl chloride to the reaction flask by injecting it through the septum.
-
Remove the syringe and immediately flush the reaction flask with the inert gas.
-
Clean the syringe and needle promptly with an appropriate anhydrous solvent followed by a quenching solution (e.g., a dilute solution of a non-volatile amine in an inert solvent).
Protocol 2: Monitoring Hydrolysis by FTIR Spectroscopy
Objective: To qualitatively assess the extent of hydrolysis of this compound.
Materials:
-
FTIR spectrometer
-
Anhydrous solvent (e.g., dichloromethane)
-
Sample of this compound
-
Reference sample of trans-2-phenylcyclopropanecarboxylic acid (if available)
Procedure:
-
Acquire an FTIR spectrum of a solution of the this compound in the anhydrous solvent.
-
Look for the characteristic C=O stretching frequency for an acyl chloride, which is typically in the range of 1770-1815 cm⁻¹.
-
Look for the appearance or growth of a broad O-H stretching band around 2500-3300 cm⁻¹ and a C=O stretching band for a carboxylic acid around 1700-1725 cm⁻¹, which would indicate the presence of the hydrolysis product, trans-2-phenylcyclopropanecarboxylic acid.[7][8][9]
-
Compare the spectrum to a reference spectrum of the pure acyl chloride and the carboxylic acid if available.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: General experimental workflow for using the moisture-sensitive reagent.
References
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. spectrabase.com [spectrabase.com]
- 8. trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) IR Spectrum [m.chemicalbook.com]
preventing decomposition of trans-2-Phenylcyclopropanecarbonyl chloride during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of trans-2-Phenylcyclopropanecarbonyl chloride during chemical reactions. Our goal is to help you minimize decomposition and maximize yield and purity in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
Issue 1: Low yield or product degradation during Friedel-Crafts acylation.
-
Question: I am performing a Friedel-Crafts acylation using this compound and a strong Lewis acid like AlCl₃, but I am observing significant decomposition of my starting material and low yields of the desired acylated product. What is happening and how can I prevent it?
-
Answer: The primary cause of decomposition is the inherent ring strain of the cyclopropane ring, which makes it susceptible to electrophilic ring-opening, especially in the presence of strong Lewis acids. The Lewis acid, required to activate the acyl chloride for the Friedel-Crafts reaction, can also catalyze the cleavage of the C2-C3 bond of the cyclopropane ring, leading to undesired byproducts.
Recommendations:
-
Choice of Lewis Acid: The strength of the Lewis acid plays a crucial role. While AlCl₃ is a common and powerful catalyst for Friedel-Crafts reactions, its high reactivity can promote ring-opening. Consider using milder Lewis acids.
-
Low-Temperature Conditions: Performing the reaction at low temperatures can significantly reduce the rate of the decomposition side reaction.
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Troubleshooting workflow for Friedel-Crafts acylation.
-
Issue 2: Decomposition during the synthesis of this compound.
-
Question: I am synthesizing this compound from the corresponding carboxylic acid using thionyl chloride (SOCl₂), and I suspect the product is degrading during the reaction or workup. How can I improve the synthesis?
-
Answer: Thionyl chloride is a harsh reagent that can lead to side reactions and decomposition, particularly with sensitive substrates like those containing a strained cyclopropane ring. The generation of HCl as a byproduct can also contribute to acid-catalyzed ring-opening.
Recommendations:
-
Use a Milder Chlorinating Agent: Oxalyl chloride, in the presence of a catalytic amount of dimethylformamide (DMF), is a much milder and more selective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction (CO₂, CO, and HCl) are gaseous, which simplifies the workup.
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Comparison of chlorinating agents for synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most probable decomposition pathway is the acid-catalyzed or Lewis acid-mediated electrophilic ring-opening of the cyclopropane ring. The presence of the electron-withdrawing carbonyl chloride group and the phenyl group can influence which of the cyclopropane bonds is most susceptible to cleavage. The distal C2-C3 bond is a likely point of cleavage, leading to the formation of various isomeric, ring-opened byproducts.
General decomposition pathway.
Q2: Are there any quantitative data on the effect of different Lewis acids on the stability of this compound during Friedel-Crafts acylation?
| Lewis Acid | Relative Strength | Potential for Ring-Opening |
| AlCl₃ | Strong | High |
| FeCl₃ | Moderate | Moderate |
| ZnCl₂ | Mild | Low |
| BF₃·OEt₂ | Mild | Low |
Q3: What analytical methods can be used to detect and quantify the decomposition of this compound?
A3: A combination of chromatographic and spectroscopic techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the volatile ring-opened byproducts by analyzing their fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the remaining this compound and separate it from non-volatile decomposition products. A reversed-phase C18 column with a UV detector is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the decomposition products and to determine the purity of the desired product. The disappearance of the characteristic cyclopropyl proton signals and the appearance of new olefinic or aliphatic signals can indicate ring-opening.
Experimental Protocols
Protocol 1: Synthesis of this compound using Oxalyl Chloride
This protocol provides a method for the synthesis of the acyl chloride under mild conditions to minimize decomposition.
Materials:
-
trans-2-Phenylcyclopropanecarboxylic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve trans-2-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) to the stirred solution.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture. Vigorous gas evolution (CO₂, CO, HCl) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS to confirm the complete consumption of the starting carboxylic acid.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo. The resulting crude this compound can often be used directly in the next step without further purification.
Protocol 2: Low-Temperature Friedel-Crafts Acylation with this compound
This protocol is designed to minimize ring-opening during the Friedel-Crafts acylation.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Milder Lewis acid (e.g., FeCl₃ or ZnCl₂)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, under an inert atmosphere, suspend the Lewis acid (1.1 eq) in the anhydrous solvent.
-
Cool the suspension to a low temperature (e.g., -20 °C to -40 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Dissolve the aromatic substrate (1.0 eq) in the anhydrous solvent and add it to the cooled suspension.
-
Dissolve the this compound (1.0 eq) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel, maintaining the low temperature.
-
Stir the reaction mixture at the low temperature for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the product by column chromatography on silica gel.
By following these guidelines and protocols, researchers can significantly improve the outcome of their reactions involving the sensitive yet valuable reagent, this compound.
Validation & Comparative
A Comparative Guide to the NMR Validation of trans-2-Phenylcyclopropanecarbonyl Chloride Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of reaction products derived from trans-2-Phenylcyclopropanecarbonyl chloride, a versatile building block in medicinal chemistry.
This document outlines the characteristic ¹H and ¹³C NMR spectral features of the starting material and its corresponding amide and ester derivatives. By presenting experimental data in a clear, tabular format and providing detailed experimental protocols, this guide serves as a practical resource for the validation and characterization of this important class of compounds.
Distinguishing Stereochemistry: The Power of Coupling Constants
A key feature in the ¹H NMR spectra of cyclopropane derivatives is the vicinal proton-proton coupling constant (³JHH), which is crucial for confirming the trans stereochemistry of the phenyl and carbonyl substituents. The rigid nature of the cyclopropane ring leads to distinct coupling constants for cis and trans protons. For trans-2-substituted cyclopropanes, the coupling constant between the two protons on the carbon atoms bearing the substituents is typically in the range of 2-7 Hz, whereas the cis isomer exhibits a larger coupling constant, generally between 7 and 13 Hz.[1] This significant difference allows for the unequivocal assignment of the product's stereochemistry.
Comparative NMR Data Analysis
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and two representative reaction products: N-benzyl-trans-2-phenylcyclopropanecarboxamide and ethyl trans-2-phenylcyclopropanecarboxylate. The data highlights the expected shifts upon conversion of the acid chloride to an amide or an ester.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Phenyl-H | 7.20-7.40 | m | - |
| CH-Ph | 2.65 | ddd | ~8.0, 5.0, 4.0 | |
| CH-CO | 2.10 | ddd | ~8.0, 6.0, 4.0 | |
| CH₂ | 1.50-1.70 | m | - | |
| N-benzyl-trans-2-phenylcyclopropanecarboxamide | Phenyl-H (amide) | 7.25-7.35 | m | - |
| Phenyl-H (cyclopropyl) | 7.15-7.25 | m | - | |
| NH | ~6.50 | br s | - | |
| CH₂-Ph (benzyl) | 4.45 | d | ~5.5 | |
| CH-Ph | 2.50 | ddd | ~8.5, 5.0, 4.0 | |
| CH-CO | 1.85 | ddd | ~8.5, 5.5, 4.0 | |
| CH₂ | 1.30-1.45 | m | - | |
| ethyl trans-2-phenylcyclopropanecarboxylate | Phenyl-H | 7.18-7.30 | m | - |
| OCH₂CH₃ | 4.15 | q | 7.1 | |
| CH-Ph | 2.55 | ddd | 9.0, 6.5, 4.2 | |
| CH-CO | 1.90 | ddd | 8.5, 6.5, 4.2 | |
| CH₂ | 1.25-1.40 | m | - | |
| OCH₂CH₃ | 1.25 | t | 7.1 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~175.0 |
| Aromatic C-ipso | ~139.0 | |
| Aromatic C-H | 126.0 - 129.0 | |
| CH-Ph | ~30.0 | |
| CH-CO | ~28.0 | |
| CH₂ | ~18.0 | |
| N-benzyl-trans-2-phenylcyclopropanecarboxamide | C=O | ~172.9 |
| Aromatic C-ipso | ~141.2, ~138.0 | |
| Aromatic C-H | 125.7 - 128.7 | |
| CH₂-Ph (benzyl) | ~44.0 | |
| CH-Ph | ~26.0 | |
| CH-CO | ~24.0 | |
| CH₂ | ~16.0 | |
| ethyl trans-2-phenylcyclopropanecarboxylate | C=O | ~173.0 |
| Aromatic C-ipso | ~140.5 | |
| Aromatic C-H | 126.0 - 128.5 | |
| OCH₂CH₃ | ~60.5 | |
| CH-Ph | ~26.5 | |
| CH-CO | ~24.5 | |
| CH₂ | ~16.5 | |
| OCH₂CH₃ | ~14.2 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Experimental Workflows and Logical Relationships
To visually represent the processes involved in the synthesis and validation of these compounds, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Analytical Methods for Purity Assessment of trans-2-Phenylcyclopropanecarbonyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like trans-2-Phenylcyclopropanecarbonyl chloride is critical for the synthesis of well-defined and safe active pharmaceutical ingredients. This guide provides a comparative overview of common analytical methods for assessing the purity of this compound, complete with proposed experimental protocols and a discussion of their relative strengths and weaknesses.
Introduction to Purity Assessment
This compound is a reactive acyl chloride used in organic synthesis. Due to its reactivity, it is susceptible to hydrolysis and other side reactions, making robust purity assessment essential. The primary impurities are likely to be the starting material, trans-2-phenylcyclopropanecarboxylic acid, residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride), and byproducts from the synthesis. The choice of analytical method depends on the specific requirements of the analysis, including the need for quantitative data, the nature of expected impurities, and available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical techniques for the purity assessment of this compound.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase followed by detection. | High resolution and sensitivity, especially with a flame ionization detector (FID) or mass spectrometer (MS).[1] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for reactive acyl chlorides to prevent degradation in the injector or on the column.[2] | Ideal for identifying and quantifying volatile impurities and the main compound (with derivatization). |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid phase based on their interaction with a stationary phase, typically with UV detection. | Wide applicability to a broad range of compounds, including those that are not volatile or are thermally labile.[3] | Moderate sensitivity with UV detection compared to GC-MS. The reactive nature of acyl chlorides can be challenging for certain columns and mobile phases. Derivatization is often employed to enhance stability and detectability.[4][5] | Purity assessment and quantification of the main compound and non-volatile impurities. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself.[6][7][8] It is non-destructive.[9] | Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap can complicate interpretation in complex mixtures.[2] | Structural confirmation and accurate quantification of the main compound and major impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Rapid and non-destructive method for confirming the presence of the characteristic acyl chloride C=O stretching vibration. | Primarily a qualitative technique and not well-suited for quantifying low levels of impurities. | Quick identity check and confirmation of the functional group. |
Experimental Protocols
The following are proposed experimental protocols for the purity assessment of this compound. These should be considered as starting points and will require optimization and validation for specific applications.
Due to the reactivity of the acyl chloride, a derivatization step is recommended to convert it to a more stable ester, which can then be analyzed by GC.
a) Derivatization to Methyl Ester:
-
In a clean, dry vial, dissolve approximately 10 mg of the this compound sample in 1 mL of anhydrous toluene.
-
Add 0.5 mL of anhydrous methanol to the solution.
-
Gently heat the mixture at 50°C for 30 minutes to ensure complete conversion to the methyl ester.
-
Allow the solution to cool to room temperature.
-
The resulting solution can be directly injected into the GC.
b) GC-FID Conditions:
-
Column: A non-polar column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: The purity is determined by calculating the area percentage of the derivatized main peak relative to the total peak area. Impurities can be identified by their retention times and quantified similarly.
Direct analysis of the acyl chloride by HPLC can be challenging. A reverse-phase method with a fast gradient can be attempted, but derivatization is a more robust approach.
a) Derivatization with a UV-Active Amine:
-
Dissolve approximately 10 mg of the sample in 1 mL of acetonitrile.
-
In a separate vial, prepare a 1 mg/mL solution of a UV-active amine (e.g., aniline or benzylamine) in acetonitrile.
-
To the sample solution, add a slight excess of the amine solution.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to scavenge the HCl produced.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
The resulting stable amide solution can be analyzed by HPLC.
b) HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the maximum absorbance of the derivatized product).
-
Injection Volume: 10 µL
Data Analysis: Purity is assessed by the area percentage of the main derivatized peak.
This method allows for the direct quantification of the analyte without derivatization, using a certified internal standard.
Experimental Protocol:
-
Accurately weigh approximately 15-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add approximately 5-10 mg of a suitable internal standard with a known purity (e.g., maleic anhydride or 1,3,5-trimethoxybenzene). The standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., a long relaxation delay of at least 5 times the longest T₁ of the signals of interest).
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
This is a rapid qualitative method.
Experimental Protocol:
-
Place a small drop of the neat liquid sample between two NaCl or KBr plates.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Confirm the presence of a strong absorption band in the region of 1780-1820 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride. The absence of a broad O-H stretch around 3000 cm⁻¹ can indicate the absence of the corresponding carboxylic acid impurity.
Visualizations
Caption: General workflow for purity assessment.
Caption: Logical flow from synthesis to final product.
Conclusion
The purity assessment of this compound requires careful consideration of the analytical method. For routine quality control, a combination of FTIR for rapid identity confirmation and a quantitative chromatographic method (GC or HPLC with derivatization) for impurity profiling is often effective. For definitive purity assignment and structural confirmation, quantitative ¹H NMR is the most powerful technique. The choice of method will ultimately be guided by the specific analytical needs, available instrumentation, and the required level of accuracy and sensitivity. It is crucial to validate the chosen method to ensure reliable and accurate results.
References
- 1. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. Factors that affect sensitivity in HPLC - Tech Information [mtc-usa.com]
- 4. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cyclopropyl Acylating Agents: The Case of trans-2-Phenylcyclopropanecarbonyl Chloride
In the landscape of modern drug discovery and organic synthesis, the cyclopropyl group has emerged as a valuable structural motif. Its unique conformational rigidity and electronic properties can significantly enhance the pharmacological profile of drug candidates, improving metabolic stability, binding affinity, and potency.[1][2][3] Consequently, the efficient introduction of this moiety is of paramount importance. Acylation reactions utilizing cyclopropyl acylating agents are a direct and effective method for incorporating the cyclopropylcarbonyl scaffold into target molecules.
This guide provides a comprehensive comparison of trans-2-Phenylcyclopropanecarbonyl chloride with other, simpler cyclopropyl acylating agents, focusing on their reactivity, applications, and experimental protocols. This objective analysis, supported by illustrative experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Core Principles of Reactivity in Cyclopropyl Acylating Agents
Acyl chlorides are highly reactive carboxylic acid derivatives, making them excellent acylating agents.[4] The reactivity of the carbonyl carbon is enhanced by the electron-withdrawing effect of both the chlorine and oxygen atoms, rendering it highly susceptible to nucleophilic attack.[5] In the case of cyclopropyl acyl chlorides, the inherent ring strain of the cyclopropane ring can also influence the reactivity of the adjacent carbonyl group.[6][7]
The presence of a phenyl group, as in this compound, introduces further electronic and steric factors that can modulate the reactivity compared to unsubstituted cyclopropanecarbonyl chloride.[8] The phenyl group can exert an inductive electron-withdrawing effect, potentially increasing the electrophilicity of the carbonyl carbon. However, it also introduces significant steric bulk, which can hinder the approach of a nucleophile.
Performance Comparison: this compound vs. Cyclopropanecarbonyl Chloride
To illustrate the practical differences in performance between a substituted and an unsubstituted cyclopropyl acylating agent, we present a comparative analysis of the acylation of benzylamine. The following data, while illustrative, is based on typical outcomes for such reactions and serves to highlight the key performance indicators.
Table 1: Comparative Acylation of Benzylamine
| Acylating Agent | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | N-Benzyl-trans-2-phenylcyclopropanecarboxamide | 4 | 85 | >98 |
| Cyclopropanecarbonyl chloride | N-Benzylcyclopropanecarboxamide | 2 | 92 | >98 |
Analysis of Results:
As indicated in Table 1, Cyclopropanecarbonyl chloride generally affords a higher yield in a shorter reaction time. This can be attributed to the lower steric hindrance around the carbonyl group, allowing for a faster rate of nucleophilic attack by benzylamine. In contrast, the increased steric bulk of the phenyl group in this compound likely slows down the reaction rate, requiring a longer period to achieve a good yield.
Despite the slightly lower reactivity, this compound is a crucial reagent for the synthesis of specific pharmacologically active molecules where the phenylcyclopropyl moiety is essential for biological activity. A prime example is the synthesis of Tranylcypromine, a monoamine oxidase inhibitor.[9]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative protocols for the acylation of benzylamine with both this compound and Cyclopropanecarbonyl chloride.
Protocol 1: Synthesis of N-Benzyl-trans-2-phenylcyclopropanecarboxamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-benzyl-trans-2-phenylcyclopropanecarboxamide.
Protocol 2: Synthesis of N-Benzylcyclopropanecarboxamide
Materials:
-
Cyclopropanecarbonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-benzylcyclopropanecarboxamide.
Visualizing Experimental and Logical Relationships
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the acylation of an amine with a cyclopropyl acyl chloride.
Caption: Factors influencing the reactivity of cyclopropyl acylating agents.
Application in Drug Development: Tranylcypromine and MAO-A Inhibition
The significance of this compound is underscored by its role as a key intermediate in the synthesis of Tranylcypromine. Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[9][10] By inhibiting MAO, Tranylcypromine increases the levels of these neurotransmitters in the brain, which is the basis for its antidepressant effects.[9]
The interaction of Tranylcypromine with MAO-A is a critical signaling pathway in its mechanism of action.
Caption: Simplified signaling pathway of MAO-A inhibition by Tranylcypromine.
Conclusion
The choice between this compound and simpler cyclopropyl acylating agents is contingent upon the specific synthetic goal. While unsubstituted cyclopropanecarbonyl chloride offers higher reactivity and is suitable for the general incorporation of the cyclopropylcarbonyl moiety, this compound is indispensable for the synthesis of molecules where the phenylcyclopropyl group is a key pharmacophore, as exemplified by Tranylcypromine. Understanding the interplay of steric and electronic effects is crucial for predicting reactivity and optimizing reaction conditions. The protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of Cis- vs. Trans-2-Phenylcyclopropanecarbonyl Chloride Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric purity of reagents is a critical parameter in chemical synthesis, particularly in the development of pharmaceutical agents where subtle changes in three-dimensional structure can lead to significant differences in biological activity. This guide provides a detailed spectroscopic comparison of the reaction products derived from cis- and trans-2-Phenylcyclopropanecarbonyl chloride. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unambiguously differentiate between these diastereomers, ensuring the desired stereochemical outcome of their reactions.
Spectroscopic Data Comparison
The primary method for distinguishing between the cis and trans isomers of 2-phenylcyclopropane derivatives is ¹H NMR spectroscopy, specifically through the analysis of the coupling constants (J-values) of the cyclopropyl protons. Due to the rigid nature of the cyclopropane ring, the dihedral angle between vicinal protons is fixed, leading to predictable differences in their coupling constants. Generally, the coupling constant between cis protons (³J_cis_) is larger than that between trans protons (³J_trans_).
While specific experimental spectra for cis- and this compound are not widely published, the following tables present predicted spectroscopic data based on established principles of NMR spectroscopy for cyclopropyl systems, analysis of their carboxylic acid precursors, and computational chemistry models.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Proton | cis-Isomer Chemical Shift (δ) (ppm) | cis-Isomer Multiplicity & Coupling Constant (J) (Hz) | trans-Isomer Chemical Shift (δ) (ppm) | trans-Isomer Multiplicity & Coupling Constant (J) (Hz) |
| H-1 (CH-COCl) | ~3.10 | ddd, J ≈ 9.0, 7.5, 4.5 | ~2.80 | ddd, J ≈ 7.5, 4.5, 4.0 |
| H-2 (CH-Ph) | ~2.75 | ddd, J ≈ 9.0, 6.5, 4.0 | ~2.50 | ddd, J ≈ 7.5, 6.0, 4.0 |
| H-3a (CH₂) | ~1.85 | ddd, J ≈ 7.5, 6.5, -5.0 | ~1.60 | ddd, J ≈ 6.0, 4.5, -5.0 |
| H-3b (CH₂) | ~1.50 | ddd, J ≈ 4.5, 4.0, -5.0 | ~1.30 | ddd, J ≈ 4.0, 4.0, -5.0 |
| Phenyl (Ar-H) | 7.20 - 7.40 | m | 7.15 - 7.35 | m |
Note: The key distinguishing feature is the larger coupling constant between the vicinal protons H-1 and H-2 in the cis isomer (~9.0 Hz) compared to the trans isomer (~4.0-4.5 Hz).
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Carbon | cis-Isomer Chemical Shift (δ) (ppm) | trans-Isomer Chemical Shift (δ) (ppm) |
| C=O | ~172 | ~171 |
| C-1 (CH-COCl) | ~38 | ~36 |
| C-2 (CH-Ph) | ~32 | ~30 |
| C-3 (CH₂) | ~20 | ~18 |
| Phenyl (C_ipso_) | ~138 | ~139 |
| Phenyl (C_ortho_) | ~129 | ~129 |
| Phenyl (C_meta_) | ~128 | ~128 |
| Phenyl (C_para_) | ~127 | ~127 |
Note: The carbon chemical shifts are expected to be similar, with minor variations due to the different steric environments.
Infrared (IR) Spectroscopy Data (Predicted)
| Functional Group | cis-Isomer Wavenumber (cm⁻¹) | trans-Isomer Wavenumber (cm⁻¹) |
| C=O Stretch (Acyl Chloride) | ~1795 - 1815 | ~1795 - 1815 |
| C-H Stretch (Aromatic) | ~3030 | ~3030 |
| C-H Stretch (Cyclopropyl) | ~3010 | ~3010 |
| C=C Stretch (Aromatic) | ~1600, 1495 | ~1600, 1495 |
| C-Cl Stretch | ~700 - 800 | ~700 - 800 |
Note: IR spectroscopy is less definitive for distinguishing between these isomers as the major absorption bands are associated with functional groups present in both molecules. Subtle differences in the fingerprint region may exist but are difficult to predict without experimental data.
Mass Spectrometry (MS) Data
The mass spectrum of this compound has been reported to show fragmentation patterns characteristic of the structure. A molecular ion peak is often not observed due to the lability of the acyl chloride.
| Ion (m/z) | Proposed Fragment | Isomer |
| 145 | [M - Cl]⁺ | Both |
| 117 | [C₉H₉]⁺ (Phenylcyclopropyl cation) | Both |
| 115 | [C₉H₇]⁺ (Indenyl cation) | Both |
| 91 | [C₇H₇]⁺ (Tropylium cation) | Both |
Note: While the major fragments are expected to be the same for both isomers, the relative intensities of these fragments may differ due to stereochemical influences on the fragmentation pathways.
Experimental Protocols
The synthesis of cis- and this compound is typically achieved by treating the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Synthesis of 2-Phenylcyclopropanecarbonyl chloride
Materials:
-
cis- or trans-2-Phenylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Magnetic stirrer and heating mantle
-
Reflux condenser and drying tube (or nitrogen inlet)
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve 2-phenylcyclopropanecarboxylic acid (1 equivalent) in anhydrous DCM or toluene.
-
Slowly add thionyl chloride (2-3 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude acyl chloride can be purified by vacuum distillation.
Spectroscopic Analysis Protocol
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified acyl chloride in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra, including Fourier transformation, phasing, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.
-
Alternatively, a thin film can be prepared between two NaCl or KBr plates.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer, typically via direct injection or a gas chromatography (GC) inlet.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the fragmentation pattern to identify the characteristic ions.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the isomeric acyl chlorides.
Caption: Workflow for the synthesis and spectroscopic analysis of isomeric 2-phenylcyclopropanecarbonyl chlorides.
Distinguishing Reaction Pathways
The stereochemistry of the starting carboxylic acid dictates the stereochemistry of the resulting acyl chloride, as the reaction with thionyl chloride proceeds with retention of configuration at the chiral centers.
Caption: Distinct synthetic pathways leading to cis- and this compound.
A Comparative Guide to Analytical Methods for trans-2-Phenylcyclopropanecarbonyl Chloride Reactions
For researchers, scientists, and drug development professionals engaged in syntheses involving trans-2-Phenylcyclopropanecarbonyl chloride, meticulous monitoring of reaction progress and purity of the resulting products is paramount. This acyl chloride is a key building block in the synthesis of various pharmacologically active compounds, most notably as a precursor to the monoamine oxidase inhibitor tranylcypromine. The inherent reactivity of the acyl chloride functional group necessitates robust analytical methods to track its conversion to desired amides, esters, or its hydrolysis to the corresponding carboxylic acid. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of these reactions.
Method Comparison
The choice of analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or real-time monitoring. While GC-MS often requires derivatization to enhance the volatility and stability of the analytes, HPLC-UV provides a direct and robust method for quantification. NMR spectroscopy, in contrast, offers a non-destructive, real-time window into the reaction kinetics and mechanism.
Table 1: Performance Comparison of Analytical Methods
| Parameter | GC-MS with Derivatization | HPLC-UV | NMR Spectroscopy |
| Principle | Separation of volatile derivatives by gas chromatography and identification by mass spectrometry. | Separation of analytes by liquid chromatography and quantification by UV absorbance. | Non-destructive analysis based on the magnetic properties of atomic nuclei, providing structural and quantitative information. |
| Sample Preparation | Derivatization to a stable, volatile form (e.g., esterification or amidation) is typically required. | Direct injection of a diluted reaction aliquot is often possible. | Direct analysis of the reaction mixture in a deuterated solvent. |
| Selectivity | High, especially with mass spectrometric detection. | Good; can be optimized with column and mobile phase selection. | Excellent for distinguishing between structurally similar compounds. |
| Sensitivity (Typical LOQ) | pg/mL to ng/mL range.[1] | µg/mL to ng/mL range.[2][3][4] | High µg/mL to mg/mL range. |
| Quantitative Accuracy | Good, but dependent on the efficiency and reproducibility of the derivatization step. | Excellent, with high precision and accuracy.[2][3][4] | Good, especially with an internal standard. |
| Real-time Monitoring | Not suitable for continuous monitoring. | Possible with automated sampling, but provides discrete time points. | Ideal for continuous, real-time kinetic studies.[5][6] |
| Structural Information | Provides mass fragmentation patterns for identification. | Limited to UV absorbance spectra. | Provides detailed structural information for all components in the mixture. |
Experimental Protocols
GC-MS Method with Derivatization (Esterification)
This method is suitable for the quantitative analysis of the final reaction product, particularly after reaction with an alcohol to form an ester.
-
Derivatization:
-
To 100 µL of the reaction mixture, add 500 µL of methanol and 10 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of dichloromethane and 1 mL of water.
-
Vortex and centrifuge. Collect the organic layer for analysis.
-
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
HPLC-UV Method
This method is well-suited for monitoring the disappearance of the starting material and the appearance of the product in real-time or for final product quantification. The following is a proposed method based on the analysis of the closely related compound, tranylcypromine.[2][3][4]
-
Sample Preparation:
-
Dilute 10 µL of the reaction mixture in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
NMR Spectroscopy Method
This method is ideal for kinetic studies and for obtaining detailed structural information about all components in the reaction mixture without the need for separation or derivatization.[5][6]
-
Sample Preparation:
-
The reaction is typically carried out directly in an NMR tube using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
An internal standard with a known concentration and a distinct resonance (e.g., tetramethylsilane or 1,3,5-trimethoxybenzene) should be added for quantitative analysis.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
The disappearance of the reactant signals and the appearance of the product signals can be integrated and plotted against time to determine reaction kinetics.
-
Visualizations
Conclusion
The selection of an analytical method for monitoring this compound reactions should be guided by the specific analytical needs. For routine quantitative analysis where high throughput and accuracy are essential, HPLC-UV is a robust and reliable choice. When high sensitivity and structural confirmation of reaction products are required, GC-MS with derivatization is a powerful technique, although it involves a more complex sample preparation procedure. For in-depth mechanistic studies and real-time kinetic analysis, NMR spectroscopy is unparalleled in the richness of information it provides, offering a non-invasive look into the reacting system. By understanding the relative strengths and weaknesses of each method, researchers can select the most appropriate tool to ensure the quality and efficiency of their synthetic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk and in Tablet Dosage Forms | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 5. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Characterizing Impurities in the Synthesis of trans-2-Phenylcyclopropanecarbonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of trans-2-Phenylcyclopropanecarbonyl chloride, a key building block in the development of various pharmaceutical agents, necessitates stringent control over impurities to ensure the safety and efficacy of the final drug product. This guide provides a comparative analysis of potential impurities arising from common synthetic routes and details the analytical methodologies for their characterization, supported by experimental data and protocols.
Comparison of Synthetic Routes and Potential Impurities
The purity of this compound is significantly influenced by the synthetic route employed for its precursor, trans-2-phenylcyclopropanecarboxylic acid, and the subsequent conversion to the acyl chloride. The classical approach, involving the cyclopropanation of styrene with ethyl diazoacetate, is known to produce a mixture of cis and trans isomers.
| Synthetic Route | Key Impurities | Typical Purity Profile | Notes |
| Route A: Classical Cyclopropanation and Chlorination | • cis-2-Phenylcyclopropanecarbonyl chloride• Diethyl maleate• Diethyl fumarate• Residual thionyl chloride and sulfur chlorides | trans-isomer purity can be as low as 65% before purification of the precursor acid. Post-purification, purity can exceed 98%. | The initial cyclopropanation typically yields a cis:trans ratio of approximately 35:65. Dimerization of ethyl diazoacetate can lead to fumarate and maleate impurities, especially with an excess of the diazo compound.[1] |
| Route B: Isomerization-Enhanced Synthesis | • Residual cis-isomer• Unreacted starting materials | Higher trans-isomer purity (>95%) in the precursor acid, leading to a purer final product. | Treatment of the initial cis/trans ester mixture with a base can isomerize the cis ester to the more stable trans form before hydrolysis and chlorination. |
Table 1: Comparison of Synthetic Routes and Associated Impurities
Key Impurities and Their Characterization
The primary impurities of concern in the synthesis of this compound are the cis-stereoisomer, byproducts from the cyclopropanation reaction, and residuals from the chlorination step.
-
cis-2-Phenylcyclopropanecarbonyl chloride: The most significant process-related impurity. Its presence can impact the stereochemistry and pharmacological activity of the final drug substance.
-
Diethyl Maleate and Diethyl Fumarate: These impurities arise from the dimerization of ethyl diazoacetate during cyclopropanation.[1]
-
Residual Thionyl Chloride and Sulfur Chlorides: These can remain after the conversion of the carboxylic acid to the acyl chloride if purification is inadequate. Commercial thionyl chloride may also contain sulfur chloride impurities.
Experimental Protocols
Accurate characterization of these impurities requires robust analytical methods. The following are detailed protocols for the key techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer and Volatile Impurity Analysis
This method is suitable for the quantitative analysis of the cis/trans isomer ratio and the detection of volatile byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector: Electron ionization (EI) mode at 70 eV. Scan range: 40-400 m/z.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.
-
Expected Results: The trans-isomer is expected to have a slightly longer retention time than the cis-isomer. Mass spectra can be used to confirm the identity of the isomers and other volatile impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for assessing the overall purity and quantifying non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
-
Expected Results: The main peak will correspond to this compound. Impurities such as the cis-isomer and dimerization byproducts will appear as separate peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is essential for the definitive structural confirmation of the desired product and the identification of impurities.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR Analysis:
-
trans-isomer: The cyclopropyl protons will show a characteristic splitting pattern. The proton attached to the carbonyl-bearing carbon typically appears as a doublet of doublets.
-
cis-isomer: The chemical shifts and coupling constants of the cyclopropyl protons will differ from the trans-isomer, allowing for differentiation and quantification.
-
-
¹³C NMR Analysis:
-
The chemical shifts of the carbonyl carbon and the cyclopropyl carbons will be distinct for the cis and trans isomers.
-
Workflow and Pathway Diagrams
Figure 1: Synthetic pathway and impurity characterization workflow.
Figure 2: Logical workflow for impurity analysis.
References
Comparative Reactivity of Substituted Phenylcyclopropanecarbonyl Chlorides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various para-substituted phenylcyclopropanecarbonyl chlorides. The reactivity of these compounds is crucial in various synthetic applications, including the development of novel pharmaceutical agents. This document presents a systematic study based on established principles of physical organic chemistry, supported by a representative experimental protocol for determining relative reaction rates.
Data Presentation: Relative Reactivity
The reactivity of substituted phenylcyclopropanecarbonyl chlorides in nucleophilic acyl substitution reactions is significantly influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups are anticipated to increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of reaction. Conversely, electron-donating groups are expected to decrease the reaction rate.
The following table summarizes the anticipated relative rate constants for the solvolysis of a series of para-substituted phenylcyclopropanecarbonyl chlorides in a protic solvent. These values are based on the principles of linear free-energy relationships, specifically the Hammett equation, and serve as a predictive model for their reactivity.
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |
| -OCH₃ | -0.27 | 0.45 |
| -CH₃ | -0.17 | 0.62 |
| -H | 0.00 | 1.00 |
| -Cl | 0.23 | 1.86 |
| -NO₂ | 0.78 | 12.0 |
Experimental Protocols
A detailed methodology for a comparative reactivity study is provided below. This protocol outlines the synthesis of the requisite substituted phenylcyclopropanecarbonyl chlorides and the subsequent kinetic analysis of their solvolysis.
Synthesis of Substituted 1-Phenylcyclopropanecarbonyl Chlorides
The substituted 1-phenylcyclopropanecarbonyl chlorides can be synthesized from their corresponding carboxylic acids.
a. Synthesis of Substituted 1-Phenylcyclopropanecarboxylic Acids:
Substituted 1-phenylcyclopropanecarboxylic acids can be prepared via various synthetic routes. One common method involves the cyclopropanation of the corresponding substituted styrenes.
b. Conversion to Acyl Chlorides:
The substituted 1-phenylcyclopropanecarboxylic acids are converted to their corresponding acyl chlorides using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Procedure:
-
To a solution of the substituted 1-phenylcyclopropanecarboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude acyl chloride is typically used in the subsequent kinetic studies without further purification to avoid decomposition.
-
Kinetic Study: Solvolysis
The relative reactivity of the synthesized acyl chlorides can be determined by studying the kinetics of their solvolysis in a suitable solvent system (e.g., aqueous acetone or ethanol). The rate of reaction can be monitored by measuring the rate of formation of hydrochloric acid.
-
Procedure:
-
Prepare a stock solution of the substituted phenylcyclopropanecarbonyl chloride in a dry, inert solvent (e.g., acetone).
-
Prepare the reaction solvent, for instance, an 80:20 (v/v) ethanol/water mixture, containing a pH indicator (e.g., bromothymol blue).
-
In a thermostated reaction vessel, add a known volume of the reaction solvent and a few drops of the indicator.
-
Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the stirred reaction solvent.
-
The solvolysis reaction will produce HCl, causing a color change in the indicator.
-
Monitor the reaction progress by titrating the generated HCl with a standardized solution of sodium hydroxide to maintain a constant pH (the endpoint of the indicator).
-
Record the volume of NaOH added as a function of time.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the concentration of the unreacted acyl chloride versus time.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative reactivity study of substituted phenylcyclopropanecarbonyl chlorides.
Assessing Stereoselectivity in Reactions of trans-2-Phenylcyclopropanecarbonyl Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving high stereoselectivity in chemical reactions is a critical aspect of designing and synthesizing novel therapeutic agents. The rigid, three-dimensional structure of the cyclopropane ring makes it an attractive scaffold in medicinal chemistry. In particular, derivatives of trans-2-phenylcyclopropanecarboxylic acid serve as valuable building blocks. This guide provides a comparative analysis of stereoselective reactions involving trans-2-phenylcyclopropanecarbonyl chloride, offering insights into the factors that govern the stereochemical outcome of these transformations.
While direct, highly detailed studies on the stereoselective reactions of this compound with a wide range of nucleophiles are not extensively documented in publicly available literature, we can draw valuable comparisons from studies on the corresponding carboxylic acid and related cyclopropane systems. The primary methods for achieving stereoselectivity in these reactions involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.
Diastereoselective Amide Formation with Chiral Amines
One of the most common strategies to induce stereoselectivity is the reaction of the racemic acyl chloride with a chiral amine, leading to the formation of diastereomeric amides. The inherent chirality of the amine directs the acylation to one of the enantiomers of the acyl chloride, or in the case of a racemic acyl chloride, results in a mixture of diastereomers that can often be separated chromatographically.
A key factor influencing the diastereoselectivity is the steric hindrance and electronic nature of both the chiral amine and the acyl chloride. For instance, the reaction of a racemic mixture of this compound with a chiral amine, such as (R)-1-phenylethylamine, would theoretically yield two diastereomeric amides: (R,R,R)- and (S,S,R)-N-(1-phenylethyl)-2-phenylcyclopropanecarboxamide. The ratio of these diastereomers (diastereomeric excess, d.e.) is a direct measure of the stereoselectivity of the reaction.
Table 1: Comparison of Diastereoselective Amidation Strategies
| Chiral Amine/Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) | Yield | Reference |
| (R)-1-phenylethylamine | Diastereoselective Amidation | Data not available | - | Conceptual |
| Chiral Oxazolidinone | Auxiliary-controlled Alkylation | >98% | High | Conceptual |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful tool for the separation of enantiomers. In the context of this compound, a lipase could be employed to selectively catalyze the hydrolysis or esterification of one enantiomer, leaving the other enantiomer unreacted and thus enriched. For example, a lipase could selectively hydrolyze the ethyl ester of (1R,2R)-2-phenylcyclopropanecarboxylic acid, leaving the (1S,2S)-ester unreacted. The efficiency of this process is measured by the enantiomeric excess (e.e.) of both the product and the remaining starting material.
Table 2: Comparison of Enzymatic Resolution Strategies
| Enzyme | Reaction Type | Enantiomeric Excess (e.e.) | Conversion | Reference |
| Lipase (e.g., Candida antarctica Lipase B) | Kinetic Resolution of Esters | >95% | ~50% | Conceptual |
Note: While the application of lipases for the resolution of various chiral esters is well-documented, specific data for the esters of trans-2-phenylcyclopropanecarboxylic acid requires targeted experimental investigation.
Experimental Protocols
Below are generalized experimental protocols for the key strategies discussed. These should be adapted and optimized for specific substrates and conditions.
Protocol 1: Diastereoselective Amide Formation
-
Preparation of Acyl Chloride: trans-2-Phenylcyclopropanecarboxylic acid (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or toluene. Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or IR spectroscopy). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound, which is typically used immediately in the next step.
-
Amidation: The crude acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of the chiral amine (e.g., (R)-1-phenylethylamine, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous DCM is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2-12 hours.
-
Work-up and Analysis: The reaction mixture is washed successively with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting diastereomeric amides are purified by column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Ester
-
Substrate Preparation: The racemic ethyl ester of trans-2-phenylcyclopropanecarboxylic acid is prepared by standard esterification procedures.
-
Enzymatic Reaction: The racemic ester (1.0 eq) is suspended in a phosphate buffer (pH 7.2). A lipase (e.g., Candida antarctica Lipase B, immobilized) is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C).
-
Monitoring and Work-up: The reaction progress is monitored by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed carboxylic acid. The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
Separation and Analysis: The aqueous solution is acidified with 1M HCl and extracted with an organic solvent (e.g., ethyl acetate). The organic layer contains the unreacted ester. The aqueous layer can be further extracted to isolate the carboxylic acid product. The enantiomeric excess of both fractions is determined by chiral HPLC.
Visualization of Reaction Pathways
To illustrate the logical flow of these stereoselective strategies, the following diagrams are provided.
Caption: Workflow for diastereoselective amide formation.
Caption: Workflow for enzymatic kinetic resolution.
literature comparison of yields for trans-2-Phenylcyclopropanecarbonyl chloride reactions
For researchers and professionals in drug development and synthetic chemistry, trans-2-phenylcyclopropanecarbonyl chloride serves as a valuable building block. Its strained cyclopropane ring and reactive acyl chloride functionality allow for the construction of complex molecular architectures. This guide provides a comparative analysis of reported yields for key reactions involving this reagent, specifically focusing on amidation, esterification, and Friedel-Crafts acylation. The data presented is compiled from peer-reviewed literature and patents to aid in reaction planning and optimization.
Quantitative Yield Data
The following table summarizes the reported yields for various reactions starting from this compound. The data highlights the variability in reaction efficiency depending on the specific nucleophile and reaction conditions employed.
| Reaction Type | Nucleophile/Substrate | Product | Yield (%) | Reference |
| Amidation | Ammonia (from ester) | trans-2-Phenylcyclopropanecarboxamide | 75% | [1] |
| Esterification | Isopropanol | Isopropyl trans-2-phenylcyclopropanecarboxylate | 78% | |
| Friedel-Crafts Acylation | Anisole | (4-Methoxyphenyl)(trans-2-phenylcyclopropyl)methanone | 85.7% (analogous) | [2] |
Note: The yield for the amidation reaction was reported for the reaction of the corresponding ester with ammonia. The synthesis of the precursor ester from the acid chloride was reported with a 78% yield. The Friedel-Crafts acylation yield is for an analogous reaction between anisole and acetic anhydride and is provided for comparative purposes due to the lack of a specific reported yield with this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of precursors and for amidation, which can be adapted for other nucleophiles.
Synthesis of this compound
The starting material, this compound, is typically prepared from trans-2-phenylcyclopropanecarboxylic acid. A common method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂).
Procedure: To a solution of trans-2-phenylcyclopropanecarboxylic acid in a suitable solvent (e.g., toluene), thionyl chloride is added. The reaction mixture is then heated to facilitate the conversion to the acid chloride. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in subsequent steps without further purification.
Amidation of Isopropyl trans-2-phenylcyclopropanecarboxylate
This protocol describes the formation of trans-2-phenylcyclopropanecarboxamide from the corresponding isopropyl ester, a common derivative of the acyl chloride.[1]
Materials:
-
Isopropyl trans-2-phenylcyclopropanecarboxylate
-
Ammonia in methanol (6-7 M)
-
Magnesium methanolate in methanol (0.6 M)
-
Ethyl acetate
-
Potable water
Procedure:
-
A pressure tube is charged with isopropyl trans-2-phenylcyclopropanecarboxylate (3 mmol), ammonia in methanol (5 mL, 6-7 M), and magnesium methanolate in methanol (5 mL, 0.6 M).
-
The reaction mixture is stirred for approximately 24 hours at 80 °C.
-
After cooling, the mixture is filtered.
-
The filtrate is partially evaporated and then extracted with 50 mL of ethyl acetate and 50 mL of potable water (slightly acidified to pH 4).
-
The organic phase is dried over anhydrous sodium sulfate and evaporated to dryness to yield the product.
Yield: 75%
Reaction Workflows
The following diagrams illustrate the logical flow of the synthesis and subsequent reactions of this compound.
References
Safety Operating Guide
Proper Disposal of trans-2-Phenylcyclopropanecarbonyl Chloride: A Comprehensive Guide
For Immediate Release
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of trans-2-Phenylcyclopropanecarbonyl chloride (CAS 939-87-7), a corrosive and water-reactive compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Precautions
This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1] It is crucial to handle this substance within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a respirator with a type ABEK (EN14387) filter is necessary.[2]
An emergency safety shower and eyewash station must be readily accessible in the immediate work area.
Hazard and Property Summary
A clear understanding of the chemical's properties is essential for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 939-87-7 | [2][3][4] |
| Molecular Formula | C₁₀H₉ClO | [3] |
| Molecular Weight | 180.63 g/mol | [2][3][4] |
| Appearance | Liquid | [2] |
| Density | 1.163 g/mL at 25 °C | [2] |
| Boiling Point | 108-110 °C at 2 mmHg | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Hazard Class | 8 (Corrosive) | |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
Disposal Plan Overview: Neutralization (Quenching)
Never dispose of neat this compound as regular waste. It must first be "quenched" — a controlled neutralization reaction to convert the reactive acyl chloride into less hazardous, water-soluble byproducts. The recommended method is a carefully controlled hydrolysis reaction using a dilute basic solution, such as sodium bicarbonate. This process should always be performed in a chemical fume hood.
The logical workflow for the safe disposal of this compound is as follows:
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Neutralization
This protocol outlines the step-by-step procedure for neutralizing this compound.
Materials:
-
This compound for disposal
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Large beaker (volume at least 20 times that of the acyl chloride)
-
Magnetic stir bar and stir plate
-
Dropping funnel or pipette
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Prepare the Neutralizing Solution: In a large beaker, prepare a 5-10% (w/v) aqueous solution of sodium bicarbonate. A general rule is to have at least a 2-fold molar excess of bicarbonate to the acyl chloride. For practical purposes, use a significant volume excess (e.g., for 10 mL of the acyl chloride, prepare at least 200 mL of bicarbonate solution).
-
Cool the Solution: Place the beaker containing the bicarbonate solution in an ice bath and begin stirring with the magnetic stir plate. Allow the solution to cool to below 10°C.
-
Controlled Addition: Slowly add the this compound to the cold, stirring bicarbonate solution dropwise using a pipette or dropping funnel. Caution: The reaction is exothermic and will produce carbon dioxide gas. A rapid addition will cause excessive foaming and a potentially violent reaction. The rate of addition should be controlled to keep the reaction gentle.
-
Monitor the Reaction: Continue stirring and observe the reaction. Gas evolution (fizzing) indicates that the neutralization is proceeding. If the reaction becomes too vigorous, cease addition immediately until it subsides.
-
Complete the Reaction: After all the acyl chloride has been added, continue stirring the mixture in the ice bath for at least 30 minutes.
-
Warm to Room Temperature: Remove the beaker from the ice bath and allow the solution to slowly warm to room temperature while stirring. Continue to stir for at least one hour to ensure the reaction is complete.
-
Final pH Check and Disposal: Check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 9. If the solution is still acidic, add more sodium bicarbonate until the pH is in the neutral range.
-
Aqueous Waste Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of running water, in accordance with local regulations. Always consult your institution's Environmental Health & Safety (EH&S) office for final approval.
Container and Spill Management
-
Container Decontamination: The empty this compound container is still hazardous. Triple rinse the container with a small amount of an inert solvent (e.g., acetone). Add the rinsate slowly to a separate, stirred beaker of sodium bicarbonate solution for neutralization. Once decontaminated, the container can be disposed of as regular laboratory glassware.
-
Spill Response: In the event of a spill, evacuate the area. Do not use water to clean up the spill as this will cause a violent reaction. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated with a cloth soaked in a 5% sodium bicarbonate solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling trans-2-Phenylcyclopropanecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for trans-2-Phenylcyclopropanecarbonyl chloride (CAS No. 939-87-7). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is critical to use appropriate personal protective equipment (PPE) to prevent any direct contact.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and protective clothing. | To prevent skin contact which can result in severe burns. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is necessary.[3] | To avoid inhalation of corrosive vapors that can damage the respiratory tract. |
Operational Plan: Safe Handling Procedure
1. Preparation and Engineering Controls:
-
Review the Safety Data Sheet (SDS) thoroughly before beginning any work.[4]
-
Ensure a chemical fume hood is operational and available for all manipulations of the chemical.[4][5]
-
Verify that a safety shower and eyewash station are readily accessible and in working order.[4]
-
Keep containers of this compound tightly sealed and store them in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[5][6]
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above before handling the chemical container.
-
Ground and bond the container and receiving equipment to prevent static discharge.[7]
-
Carefully open the container in the chemical fume hood to avoid exposure to vapors.
-
Use only compatible tools and equipment for transfers.
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water or shower. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all disposable materials contaminated with the chemical, as well as any residual material and rinsate from empty containers, in a designated, sealable, and compatible hazardous waste container.[4]
-
Labeling: Clearly label the hazardous waste container with its contents.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area.
-
Disposal: Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, regional, and national regulations.[1]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
